molecular formula C15H27NO4 B153305 Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate CAS No. 301232-45-1

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B153305
CAS No.: 301232-45-1
M. Wt: 285.38 g/mol
InChI Key: LOMUFJYCJDQUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a piperidine derivative serving as a versatile building block in organic synthesis and pharmaceutical research. The structure features a Boc-protected piperidine ring, making it a valuable intermediate for constructing more complex molecules. While specific research applications for this exact compound are not detailed in the public domain, its core structure is central to developing compounds with potential biological activity. Piperidine derivatives are of significant interest in medicinal chemistry and are frequently explored in drug discovery programs . This product is intended for use by qualified researchers in a laboratory setting.

Properties

IUPAC Name

tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h12H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMUFJYCJDQUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631498
Record name tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301232-45-1
Record name tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a bifunctional molecule increasingly utilized in the field of medicinal chemistry. Its structure, incorporating a protected piperidine ring and an ethyl ester functional group, makes it a valuable building block in the synthesis of more complex pharmaceutical agents. Notably, this compound has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its role in PROTAC-mediated protein degradation.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic and biological studies.

PropertyValueReference
CAS Number 301232-45-1[1][2][3]
Molecular Formula C15H27NO4[3]
Molecular Weight 285.38 g/mol [3]
Melting Point -3 °C
Boiling Point 320-324 °C
Synonyms Ethyl 3-(N-BOC-piperidin-4-yl)propionate, 4-(2-Ethoxycarbonylethyl)piperidine-1-carboxylic acid tert-butyl ester[4]

Experimental Protocols

Accurate determination of physicochemical properties is critical for the validation and application of chemical compounds. Below are detailed methodologies for key experimental procedures.

Synthesis of this compound

Reaction Scheme:

3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid Product This compound 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid->Product Esterification Ethanol Ethanol Ethanol->Product

A Proposed Synthetic Workflow

Materials:

  • 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

  • Ethanol (absolute)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (anhydrous)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask, dissolve 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid in anhydrous dichloromethane.

  • Add an excess of absolute ethanol and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (DCC) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate sequentially with 0.5 N hydrochloric acid and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure this compound.

Determination of Melting Point

The melting point of a compound is a key indicator of its purity. For compounds that are solid at or near room temperature, the capillary method is standard. Given the reported melting point of -3 °C, this compound is a liquid at room temperature, and this value would represent its freezing point.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Sample Preparation: Cool the liquid sample until it solidifies. Finely powder the solid.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the solid at the bottom. The sample height should be 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to get an approximate melting range. Then, cool the apparatus and use a fresh sample to heat slowly (1-2 °C per minute) as you approach the approximate melting point.

  • Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

Procedure:

  • Assembly: Add a small amount of the liquid sample into the small test tube. Place a capillary tube, with its open end down, into the test tube.

  • Heating: Immerse the test tube assembly in a heating bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Measurement: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Role in PROTAC Technology

This compound serves as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.

A PROTAC molecule consists of three components:

  • A ligand that binds to a target protein of interest.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The linker's length and chemical nature are critical for the proper orientation of the target protein and the E3 ligase to facilitate the transfer of ubiquitin, marking the target protein for degradation by the proteasome.

Mechanism of Action of a PROTAC.

References

An In-depth Technical Guide to Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identifiers and Properties

This compound is a heterobifunctional chemical entity commonly utilized as a linker in the synthesis of PROTACs.[1][2] Its structural features allow for the connection of a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.

Below is a summary of its key identifiers and physicochemical properties.

IdentifierValueReference
CAS Number 301232-45-1[1]
Molecular Formula C15H27NO4[3]
Molecular Weight 285.38 g/mol [3]
IUPAC Name This compound
Synonyms 4-(2-Ethoxycarbonylethyl)piperidine-1-carboxylic acid tert-butyl ester, Ethyl 3-(N-BOC-piperidin-4-yl)propioate[3]

Role in PROTAC Drug Development

PROTACs are innovative therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[4][5] These chimeric molecules consist of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[6]

This compound serves as a versatile linker in PROTAC design. The piperidine ring provides a rigid scaffold, while the ethoxy-oxopropyl chain offers a flexible spacer with a terminal functional group suitable for conjugation to either the POI-binding ligand or the E3 ligase ligand. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis of the final PROTAC molecule.

The fundamental role of a PROTAC is to facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Figure 1: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general workflow for its incorporation into a PROTAC can be outlined. The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the target-binding ligand, the E3 ligase-binding ligand, and the linker, followed by their conjugation.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, where the linker, such as this compound, is a central component.

PROTAC_Synthesis_Workflow cluster_ligands Ligand Synthesis cluster_linker Linker Preparation cluster_conjugation Conjugation and Final PROTAC Assembly POI_Ligand Synthesis of POI-binding Ligand Conjugation1 Conjugation of Linker to one Ligand POI_Ligand->Conjugation1 E3_Ligand Synthesis of E3 Ligase-binding Ligand Conjugation2 Conjugation of second Ligand E3_Ligand->Conjugation2 Linker_Synth Synthesis of Linker (e.g., CAS 301232-45-1) Linker_Synth->Conjugation1 Deprotection Selective Deprotection Conjugation1->Deprotection Deprotection->Conjugation2 Purification Purification and Characterization Conjugation2->Purification

Figure 2: Generalized workflow for the synthesis of a PROTAC molecule.

Note: The specific synthetic route for this compound and its subsequent conjugation would be dependent on the specific chemical functionalities of the POI-binding and E3 ligase-binding ligands. Common conjugation chemistries include amide bond formation, click chemistry, and ether synthesis.

Signaling Pathways

As a linker molecule, this compound itself does not directly participate in or modulate specific signaling pathways. Its function is to tether the two active components of the PROTAC. The overall biological effect of a PROTAC is the downregulation of the target protein, which in turn affects the signaling pathways in which the target protein is involved.

For instance, if the target protein is a kinase involved in a cancer proliferation pathway, the PROTAC-mediated degradation of this kinase would lead to the inhibition of that pathway. A specific signaling pathway diagram would be dependent on the particular target protein of the PROTAC being synthesized.

Conclusion

This compound is a valuable chemical tool in the rapidly advancing field of targeted protein degradation. Its utility as a linker in PROTAC synthesis enables the development of novel therapeutics for a wide range of diseases. Further research into the synthesis and application of this and other linkers will continue to drive innovation in drug discovery.

References

An In-depth Technical Guide to tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a substituted piperidine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a protected piperidine nitrogen and an ester-containing side chain, makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. Piperidine moieties are prevalent in a vast array of pharmaceuticals, contributing to their pharmacological activity and pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of this compound, with a focus on detailed experimental methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been aggregated from various chemical databases and suppliers.

PropertyValue
Molecular Formula C₁₅H₂₇NO₄
Molecular Weight 285.38 g/mol
CAS Number 301232-45-1
Appearance Not specified in literature (likely a colorless to pale yellow oil or solid)
IUPAC Name This compound
Synonyms 4-(2-Ethoxycarbonylethyl)piperidine-1-carboxylic acid tert-butyl ester, Ethyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate

Synthesis and Experimental Protocols

Method 1: Horner-Wadsworth-Emmons Reaction and Subsequent Reduction

This two-step approach involves the olefination of a piperidine-4-carboxaldehyde derivative followed by the reduction of the resulting α,β-unsaturated ester.

Step 1: Synthesis of tert-butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate

The first step is a Horner-Wadsworth-Emmons reaction between tert-butyl 4-formylpiperidine-1-carboxylate and triethyl phosphonoacetate.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired α,β-unsaturated ester.

Step 2: Reduction of the Alkene

The double bond of the α,β-unsaturated ester is then reduced to afford the target compound. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol:

  • Dissolve the tert-butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or ¹H NMR until the starting material is fully consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification by column chromatography may be performed if necessary.

Workflow for Horner-Wadsworth-Emmons Synthesis

Horner-Wadsworth-Emmons Synthesis reagent1 tert-butyl 4-formylpiperidine-1-carboxylate intermediate tert-butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate reagent1->intermediate Horner-Wadsworth-Emmons Reaction reagent2 Triethyl phosphonoacetate reagent2->intermediate base NaH in THF base->intermediate product This compound intermediate->product Catalytic Hydrogenation reduction H₂, Pd/C reduction->product

Caption: Synthetic workflow via Horner-Wadsworth-Emmons reaction.

Method 2: Michael Addition

An alternative approach is the conjugate or Michael addition of a suitable nucleophile to an α,β-unsaturated ester derived from the piperidine scaffold.

Experimental Protocol:

  • Prepare the Michael acceptor, tert-butyl 4-acryloylpiperidine-1-carboxylate, from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate through oxidation to the aldehyde followed by a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium ylide or phosphonate.

  • In a typical Michael addition, a nucleophile such as the enolate of diethyl malonate is generated by treatment with a base like sodium ethoxide (NaOEt) in ethanol.

  • The Michael acceptor is then added to the solution of the nucleophile at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is stirred until completion, as monitored by TLC.

  • Work-up involves quenching the reaction with a weak acid (e.g., acetic acid or saturated NH₄Cl), followed by extraction with an organic solvent.

  • The subsequent steps would involve hydrolysis and decarboxylation to remove one of the ester groups from the malonate adduct, yielding the target compound.

Workflow for Michael Addition Synthesis

Michael Addition Synthesis start tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate acceptor tert-butyl 4-acryloylpiperidine-1-carboxylate start->acceptor Oxidation & Olefination adduct Michael Adduct acceptor->adduct Michael Addition nucleophile Diethyl malonate nucleophile->adduct base NaOEt in EtOH base->adduct product This compound adduct->product Hydrolysis & Decarboxylation

Caption: Synthetic workflow via Michael Addition.

Applications in Drug Discovery and Development

While specific biological activities or targets for this compound are not extensively reported in the public domain, its structural motifs are present in numerous biologically active compounds. The piperidine ring is a key pharmacophore in drugs targeting the central nervous system, cardiovascular system, and in antiviral and anticancer agents.[1][3][4][5]

The propanoate side chain can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules. The Boc-protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen, allowing for further functionalization, such as N-alkylation or N-arylation, to explore structure-activity relationships (SAR) in a drug discovery program.

Given its structure, this compound could serve as a valuable intermediate in the synthesis of:

  • Enzyme inhibitors: The carboxylic acid derivative could act as a mimic of a natural substrate or bind to the active site of enzymes.

  • Receptor ligands: The piperidine scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs).

  • PROTACs (Proteolysis Targeting Chimeras): The functional handles on this molecule could be used to attach linkers for the development of PROTACs.

Signaling Pathways and Biological Workflows

Currently, there is no specific information in the scientific literature that directly implicates this compound in any particular signaling pathway. Its role would be as a synthetic intermediate for the creation of novel molecules that could then be screened for their effects on various biological pathways.

The general workflow for utilizing this compound in a drug discovery context would follow a standard medicinal chemistry approach.

Drug Discovery Workflow

Drug_Discovery_Workflow start This compound modification Chemical Modification (e.g., Hydrolysis, Amide Coupling, N-Deprotection/Functionalization) start->modification library Library of Novel Piperidine Derivatives modification->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Preclinical Candidate optimization->candidate

References

A Technical Guide to Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: Safety, Handling, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its physicochemical properties, safety and handling procedures, a representative synthetic protocol, and the broader context of piperidine derivatives in drug discovery.

Compound Identification and Properties

This compound is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This protecting group enhances the compound's stability and facilitates its use in multi-step organic syntheses.[1][2]

Table 1: Physicochemical Properties

PropertyValue
CAS Number 145848-96-4
Molecular Formula C₁₅H₂₇NO₄
Molecular Weight 285.38 g/mol
Synonyms 1-Boc-4-(2-ethoxycarbonylethyl)piperidine, 4-(2-Ethoxycarbonylethyl)piperidine-1-carboxylic acid tert-butyl ester

Safety and Handling

Table 2: General Safety and Handling Precautions

CategoryRecommendation
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[3]
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
In case of Exposure Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention. Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Disposal Dispose of contents and container in accordance with local, regional, national, and international regulations.

Representative Experimental Protocol: Synthesis

While a specific, published protocol for the synthesis of this compound is not available, a plausible route can be derived from general methods for the synthesis of N-Boc protected piperidine derivatives.[4][5][6] The following is a representative procedure.

Objective: To synthesize this compound.

Materials:

  • 4-Piperidinepropionic acid ethyl ester

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinepropionic acid ethyl ester (1 equivalent) in dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Boc Protection: To the stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired product, this compound.

Role in Drug Discovery and Development

The piperidine scaffold is a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs.[7][8] Piperidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties.[9][10][11]

The Boc-protected nature of this compound makes it a versatile intermediate for the synthesis of more complex molecules.[2] The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing multiple points for further chemical modification. The Boc group can be readily removed under acidic conditions to liberate the piperidine nitrogen for subsequent reactions.[12]

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and functionalization of Boc-protected piperidine derivatives like the title compound.

G cluster_0 Synthesis cluster_1 Functionalization Start Starting Material (e.g., 4-Piperidinepropionic acid ethyl ester) Boc Boc Protection Start->Boc (Boc)₂O, Base Product Tert-butyl 4-(3-ethoxy-3-oxopropyl) piperidine-1-carboxylate Boc->Product Deprotection Boc Deprotection Product->Deprotection Acid Modification Functional Group Modification Product->Modification (e.g., Hydrolysis, Reduction) Final Target Molecule Deprotection->Final Modification->Final

Caption: General workflow for synthesis and functionalization.

Representative Signaling Pathway Modulation

Piperidine derivatives have been shown to modulate various signaling pathways implicated in diseases like cancer. The following diagram depicts a simplified, hypothetical signaling cascade that could be targeted by a therapeutic agent derived from a piperidine scaffold.

G Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation, Survival) Gene->Response Drug Piperidine-Based Inhibitor Drug->Kinase2

Caption: Hypothetical signaling pathway modulation.

References

Solubility Profile of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate in common organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document leverages established principles of organic chemistry and data from structurally analogous molecules to provide a robust predictive assessment. This guide is intended to assist researchers in selecting appropriate solvent systems for synthesis, purification, and screening assays involving this compound.

Molecular Structure and Predicted Solubility

The solubility of a compound is primarily determined by its molecular structure, including the presence of polar and nonpolar functional groups. This compound possesses both lipophilic and polar characteristics that influence its solubility profile.

  • Boc (tert-butyloxycarbonyl) Group: This bulky, nonpolar protecting group significantly contributes to the molecule's lipophilicity, enhancing its solubility in nonpolar organic solvents.

  • Piperidine Ring: The core piperidine structure is a saturated heterocycle that provides a degree of polarity due to the nitrogen atom, but its overall character in this context is largely nonpolar.

  • Ethoxy-3-oxopropyl Chain: The ethyl ester group introduces polarity and the potential for hydrogen bonding, which can enhance solubility in more polar solvents.

Based on these structural components, a qualitative prediction of the solubility of this compound in various organic solvents is presented in Table 1.

Data Presentation: Predicted Solubility

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN)HighThese solvents can effectively solvate both the polar ester group and the nonpolar Boc-piperidine core of the molecule.
Polar Protic Methanol, EthanolModerateThe ester group can hydrogen bond with protic solvents, but the bulky, nonpolar Boc group may limit high solubility.
Nonpolar Toluene, Hexanes, CyclohexaneLow to ModerateThe significant nonpolar character imparted by the Boc group and the hydrocarbon backbone suggests some solubility, but the polar ester will limit miscibility.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, experimental verification is essential. The following is a general protocol for determining the solubility of a solid organic compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specific temperature (e.g., room temperature).

Materials:

  • This compound

  • Selected organic solvents (e.g., Dichloromethane, Methanol, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge (optional)

  • Pipettes and tips

Procedure:

  • Preparation: Accurately weigh a small amount of the compound (e.g., 5 mg) and place it into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the vial for any undissolved solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, continue to add the solvent in small, measured increments (e.g., 100 µL). After each addition, vortex the vial thoroughly and allow it to equilibrate.

  • Endpoint Determination: The endpoint is reached when the entire solid has completely dissolved, resulting in a clear solution.

  • Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of the compound. For example, if 5 mg of the compound dissolved in a total volume of 0.5 mL of solvent, the solubility is approximately 10 mg/mL.

  • (Optional) Confirmation: For borderline cases where it is difficult to visually determine if all the solid has dissolved, centrifuge the vial at high speed for 5-10 minutes. The presence of a pellet at the bottom of the vial indicates that the compound is not fully dissolved.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_decision Assessment cluster_outcome Conclusion weigh Weigh Compound add_solvent Add Initial Solvent weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex observe Visually Inspect vortex->observe is_dissolved Completely Dissolved? observe->is_dissolved calculate Calculate Solubility is_dissolved->calculate Yes add_more_solvent Add More Solvent is_dissolved->add_more_solvent No add_more_solvent->vortex

Caption: General workflow for determining the solubility of a compound.

Potential Research Applications of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS). This technical guide outlines the potential research applications of this compound, focusing on its utility as a scaffold for the synthesis of novel therapeutic agents. We present hypothetical research workflows, detailed experimental protocols for the synthesis of derivatives, and methodologies for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this versatile molecule for the discovery of new drugs.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a fundamental structural motif in a vast number of pharmaceuticals and bioactive natural products. Its prevalence in drug design can be attributed to its favorable physicochemical properties, including its ability to improve aqueous solubility and its frequent role as a pharmacophore that can interact with various biological targets. Piperidine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, analgesic, and antipsychotic effects.

This compound (herein referred to as Compound 1) is a strategically functionalized piperidine derivative. The N-Boc protecting group allows for selective modification of the piperidine nitrogen, while the ethyl propanoate side chain, with its β-keto-ester functionality, offers multiple avenues for chemical elaboration. This makes Compound 1 an attractive starting material for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Potential Therapeutic Targets and Research Applications

Based on the known biological activities of structurally related piperidine derivatives, we propose several promising research avenues for derivatives of Compound 1.

Central Nervous System (CNS) Disorders: GABA-A Receptor Modulation

The piperidine moiety is a common feature in many CNS-active drugs due to its ability to impart favorable properties for crossing the blood-brain barrier. A particularly promising area of investigation is the modulation of GABA-A receptors. GABA-A receptors are the primary inhibitory neurotransmitter receptors in the CNS and are well-established targets for drugs treating anxiety, epilepsy, and sleep disorders.

Derivatives of piperine, a natural product containing a piperidine ring, have been shown to modulate GABA-A receptors. By modifying the side chain of Compound 1, it is plausible to develop novel positive allosteric modulators (PAMs) of GABA-A receptors with potentially improved subtype selectivity and reduced side effects compared to existing benzodiazepines.

Hypothetical Signaling Pathway: GABA-A Receptor Modulation

GABA-A Receptor Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds Cl_ion Cl- GABA_A_Receptor->Cl_ion opens Cl- channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization influx leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Derivative Piperidine Derivative (PAM) Derivative->GABA_A_Receptor binds to allosteric site

Figure 1: Proposed mechanism of GABA-A receptor modulation by a derivative of Compound 1.

Analgesia: Opioid and Non-Opioid Pathways

The piperidine scaffold is central to the structure of potent opioid analgesics like fentanyl and pethidine. By designing derivatives of Compound 1 that mimic the key pharmacophoric features of these drugs, novel analgesics could be developed. Research could focus on creating agonists, partial agonists, or antagonists for mu, delta, and kappa opioid receptors.

Furthermore, non-opioid analgesic pathways could be explored. For instance, certain piperidine derivatives have shown activity as inhibitors of enzymes involved in pain signaling or as modulators of ion channels.

Oncology

Piperidine-containing compounds have been investigated as anticancer agents, targeting various aspects of cancer cell biology, including cell cycle progression, apoptosis, and signal transduction pathways. A library of derivatives from Compound 1 could be screened against a panel of cancer cell lines to identify potential hits for further development.

Synthetic Strategies and Experimental Protocols

The chemical versatility of Compound 1 allows for the synthesis of a wide array of derivatives. The following sections outline key synthetic transformations and provide detailed experimental protocols that can be adapted for this purpose.

Proposed Synthetic Workflow

Synthetic Workflow cluster_modifications Chemical Modifications Compound_1 Tert-butyl 4-(3-ethoxy-3-oxopropyl) piperidine-1-carboxylate Hydrolysis Ester Hydrolysis Compound_1->Hydrolysis Knorr_Synthesis Knorr Pyrazole Synthesis Compound_1->Knorr_Synthesis Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Amidation Amidation Amide_Library Amide Library Amidation->Amide_Library Pyrazole_Library Pyrazole Library Knorr_Synthesis->Pyrazole_Library Carboxylic_Acid->Amidation Deprotection N-Boc Deprotection (TFA or HCl) Amide_Library->Deprotection Pyrazole_Library->Deprotection Final_Compounds Diverse Library of Final Compounds Deprotection->Final_Compounds

Figure 2: Proposed workflow for the synthesis of a diverse library of compounds from Compound 1.

Modification of the Ethyl Propanoate Side Chain

3.1.1. Ester Hydrolysis

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for further modifications, such as amide bond formation.

  • Experimental Protocol: Saponification of the Ethyl Ester

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid derivative.

3.1.2. Amide Synthesis

The resulting carboxylic acid can be coupled with a variety of primary and secondary amines to generate a library of amides.

  • Experimental Protocol: Amide Coupling

    • Dissolve the carboxylic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture for 10 minutes at room temperature.

    • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.

3.1.3. Knorr Pyrazole Synthesis

The β-keto-ester functionality is a suitable precursor for the Knorr pyrazole synthesis, allowing for the creation of a library of pyrazole derivatives.

  • Experimental Protocol: Knorr Pyrazole Synthesis

    • In a round-bottom flask, combine this compound (1.0 eq) and a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion (typically 2-6 hours), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the pyrazole derivative.

Deprotection of the Piperidine Nitrogen

The N-Boc protecting group can be readily removed under acidic conditions to yield the free piperidine, which can then be further functionalized.

  • Experimental Protocol: N-Boc Deprotection

    • Dissolve the N-Boc protected piperidine derivative in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product as the corresponding salt (TFA or HCl salt).

    • Collect the solid by filtration and dry under vacuum.

Biological Evaluation Protocols

The synthesized derivatives should be subjected to a battery of in vitro and in vivo assays to determine their biological activity.

Proposed Biological Evaluation Workflow

Biological Evaluation Workflow Compound_Library Synthesized Compound Library Primary_Screening Primary Screening (e.g., High-Throughput Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Secondary_Assays Secondary Assays (e.g., Selectivity, Mechanism of Action) Lead_Compounds->Secondary_Assays In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Secondary_Assays->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Figure 3: General workflow for the biological evaluation of a synthesized compound library.

In Vitro Assay: Electrophysiological Evaluation of GABA-A Receptor Modulation
  • Objective: To determine if the synthesized compounds modulate the activity of GABA-A receptors.

  • Method: Two-electrode voltage-clamp electrophysiology using Xenopus oocytes expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).

  • Protocol:

    • Prepare and inject Xenopus oocytes with cRNA encoding the desired GABA-A receptor subunits.

    • After 2-5 days of incubation, place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3M KCl.

    • Clamp the membrane potential at -70 mV.

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

    • Co-apply the test compound along with GABA and record the change in current amplitude.

    • A potentiation of the GABA-induced current indicates positive allosteric modulation.

    • Perform dose-response experiments to determine the EC50 of the compound's modulatory effect.

In Vivo Assay: Evaluation of Analgesic Activity
  • Objective: To assess the analgesic properties of the synthesized compounds in an animal model of pain.

  • Method: Hot plate test in mice.

  • Protocol:

    • Administer the test compound to mice via an appropriate route (e.g., intraperitoneal or oral).

    • After a predetermined time, place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Record the latency time for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping).

    • A significant increase in the latency time compared to a vehicle-treated control group indicates an analgesic effect.

    • A cut-off time is used to prevent tissue damage.

    • Include a positive control group (e.g., morphine) for comparison.

Data Presentation and Interpretation

All quantitative data from the biological assays should be systematically collected and organized for clear interpretation and comparison.

Table 1: Hypothetical Biological Activity Data for a Series of Amide Derivatives

Compound IDR Group (Amine)GABA-A Modulation (EC50, µM)Analgesic Activity (% MPE at 10 mg/kg)
1a Benzylamine1.565
1b 4-Fluorobenzylamine0.878
1c Cyclohexylamine5.242
1d Morpholine> 1015

% MPE = Maximum Possible Effect

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the development of novel therapeutic agents. Its strategic functionalization provides multiple handles for chemical diversification, enabling the exploration of a broad chemical space. The proposed research applications, particularly in the areas of CNS disorders and analgesia, are supported by the well-established importance of the piperidine scaffold in these fields. The synthetic strategies and biological evaluation protocols outlined in this guide provide a robust framework for initiating a drug discovery program based on this promising building block. Future work should focus on the synthesis and screening of diverse libraries of derivatives to identify lead compounds for further optimization and preclinical development.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry. The presence of a Boc-protected piperidine ring and an ethyl ester allows for selective transformations at either terminus of the molecule, making it a valuable scaffold for the synthesis of diverse compound libraries for drug discovery and development.

Hydrolysis of the Ethyl Ester to Form 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

The selective hydrolysis of the ethyl ester is a critical first step for subsequent derivatization, such as amide coupling. The following protocol utilizes a base-catalyzed method that is compatible with the acid-sensitive Boc-protecting group.[1]

Experimental Protocol: Ester Hydrolysis
  • To a solution of this compound (1.0 eq) in a mixture of methanol (MeOH) and water (2.5:1 v/v), add lithium bromide (LiBr, 3.0 eq).

  • To this mixture, add tert-butylamine (t-BuNH₂, 10.0 eq).

  • Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol and tert-butylamine.

  • Dilute the residue with water and acidify to pH 3-4 with a 1 M HCl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude carboxylic acid.

  • The product, 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid, can be further purified by column chromatography if necessary.

Data Presentation: Expected Results for Ester Hydrolysis
ParameterExpected Value
Product 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
CAS Number 154775-43-6
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Typical Yield 85-95%
Appearance White to off-white solid

Workflow for Ester Hydrolysis

G start Start: this compound step1 Dissolve in MeOH/H₂O Add LiBr and t-BuNH₂ start->step1 step2 Reflux and Monitor (TLC or LC-MS) step1->step2 step3 Work-up: 1. Concentrate 2. Acidify with 1M HCl 3. Extract with Ethyl Acetate step2->step3 step4 Purification: (Optional Column Chromatography) step3->step4 end_node Product: 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid step4->end_node

A diagram illustrating the workflow for the hydrolysis of the ethyl ester.

Amide Coupling with 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

The resulting carboxylic acid is a key intermediate for the synthesis of a wide array of amide derivatives. Standard peptide coupling reagents can be employed for this transformation. The following protocol details a general procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[2][3][4]

Experimental Protocol: Amide Coupling
  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (1.0 eq), the desired primary or secondary amine (1.1 eq), and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Add Diisopropylethylamine (DIPEA, 2.5 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Data Presentation: Comparison of Common Amide Coupling Reagents
Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)
EDC HOBtDIPEADCM/DMF4 - 2475 - 90
HATU NoneDIPEADMF2 - 680 - 95

Signaling Pathway for Amide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation CarboxylicAcid R-COOH (Piperidine Propanoic Acid) CouplingReagent EDC / HOBt CarboxylicAcid->CouplingReagent ActivatedEster Activated Ester Intermediate CouplingReagent->ActivatedEster Activation Amine R'-NH₂ (Primary/Secondary Amine) ActivatedEster->Amine Nucleophilic Attack Amide R-CO-NHR' (Amide Derivative) Amine->Amide

A diagram of the amide coupling reaction mechanism.

Reduction of the Ethyl Ester to Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

The ethyl ester can be reduced to the corresponding primary alcohol, which can then be used in further synthetic transformations such as ether synthesis or oxidation to an aldehyde. Lithium aluminum hydride is a potent reducing agent suitable for this purpose.[5][6]

Experimental Protocol: Ester Reduction
  • To a stirred solution of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Purify the product, Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, by silica gel column chromatography.

Data Presentation: Expected Results for Ester Reduction
ParameterExpected Value
Product Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
CAS Number 156185-63-6
Molecular Formula C₁₃H₂₅NO₃
Molecular Weight 243.34 g/mol
Typical Yield 80-90%
Appearance Colorless oil or low-melting solid

Workflow for Ester Reduction

G start Start: this compound step1 Add to LiAlH₄ in THF at 0 °C start->step1 step2 Stir at Room Temperature and Monitor (TLC) step1->step2 step3 Quench with H₂O, 15% NaOH, H₂O step2->step3 step4 Filter and Concentrate step3->step4 step5 Purify by Column Chromatography step4->step5 end_node Product: Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate step5->end_node

A diagram illustrating the workflow for the reduction of the ethyl ester.

Deprotection of the Boc Group

Removal of the Boc protecting group exposes the secondary amine of the piperidine ring, allowing for N-alkylation, N-arylation, or acylation reactions. This is typically achieved under acidic conditions.[7][8]

Experimental Protocol: Boc Deprotection
  • Dissolve the Boc-protected piperidine derivative (1.0 eq) in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of water and basify with a saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected piperidine derivative.

Data Presentation: Expected Results for Boc Deprotection
ParameterExpected Value
Product Ethyl 3-(piperidin-4-yl)propanoate
Typical Yield >95%
Appearance Oil or solid (often isolated as a salt)

Logical Relationship for Boc Deprotection

G BocProtected Boc-Protected Piperidine Derivative Acid Acidic Conditions (e.g., TFA in DCM) BocProtected->Acid Reacts with Deprotected Deprotected Piperidine (Free Amine) Acid->Deprotected Results in Byproducts Byproducts: CO₂ + Isobutylene Acid->Byproducts Generates

A diagram showing the logical relationship in Boc deprotection.

References

Application Notes and Protocols for Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS No. 301232-45-1), a key building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the hydrolysis of the ethyl ester to its corresponding carboxylic acid and its subsequent use in amide bond formation, a critical step in the assembly of complex drug molecules.

Overview and Key Applications

This compound, also known as Ethyl 3-(N-BOC-piperidin-4-yl)propionate, serves as a versatile bifunctional linker. The presence of a Boc-protected piperidine ring and an ethyl ester allows for sequential and selective chemical modifications. Its primary application lies in the construction of PROTACs, where it acts as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation.[1]

To be utilized in the synthesis of PROTACs and other amide-containing molecules, the ethyl ester is typically hydrolyzed to the corresponding carboxylic acid, 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (CAS No. 154775-43-6). This carboxylic acid is then activated and coupled with an amine to form a stable amide bond.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl Ester to Carboxylic Acid

This protocol details the conversion of this compound to 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid.

Reaction Scheme:

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in a mixture of THF and water (typically a 3:1 to 1:1 ratio).

  • Add an excess of lithium hydroxide (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the THF by rotary evaporation.

  • Acidify the remaining aqueous solution to a pH of approximately 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid as a solid.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ReagentLithium hydroxide (LiOH)
SolventTHF/H2O
TemperatureRoom Temperature
Reaction Time2-4 hours
Typical Yield>95%
Protocol 2: Amide Coupling of the Carboxylic Acid

This protocol describes the coupling of 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid with a primary or secondary amine using HATU as the coupling agent.

Reaction Scheme:

Materials:

  • 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

  • Amine (R-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1-1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Quantitative Data:

ParameterValue
Starting Material3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
Coupling AgentHATU
BaseDIPEA
SolventDMF
TemperatureRoom Temperature
Reaction Time4-12 hours
Typical Yield70-90%

Visualizations

Workflow for PROTAC Linker Preparation and Coupling

The following diagram illustrates the two-step process of preparing the carboxylic acid linker and its subsequent amide coupling.

G A Tert-butyl 4-(3-ethoxy-3-oxopropyl) piperidine-1-carboxylate B Hydrolysis (LiOH, THF/H2O) A->B C 3-(1-(tert-butoxycarbonyl)piperidin-4-yl) propanoic acid B->C E Amide Coupling (HATU, DIPEA, DMF) C->E D Amine (R-NH2) D->E F PROTAC Precursor (Amide Product) E->F G cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Linker-based Molecule) TargetProtein Target Protein PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome recruits Degradation Protein Degradation Proteasome->Degradation

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the utilization of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate as a versatile starting material in the synthesis of novel heterocyclic compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of a wide range of therapeutics.[1] This document outlines the synthesis of fused and spirocyclic heterocyclic systems, leveraging the functionalities of the title compound.

Synthesis of a Fused Bicyclic Piperidine via Intramolecular Dieckmann Condensation

The presence of a propionate ester moiety on the piperidine ring of this compound makes it an ideal precursor for the synthesis of bicyclic systems through intramolecular cyclization. One of the most effective methods for achieving this transformation is the Dieckmann condensation, which involves the intramolecular reaction of a diester in the presence of a strong base to form a cyclic β-keto ester.

To utilize this methodology, the starting material must first be converted into a suitable diester. This can be achieved through a Claisen condensation reaction with a suitable electrophile, such as diethyl carbonate.

Experimental Protocols

1.1. Synthesis of tert-butyl 4-(1-ethoxycarbonyl-2-oxopropyl)piperidine-1-carboxylate (β-keto ester precursor)

This protocol describes the synthesis of the β-keto ester intermediate required for the subsequent intramolecular cyclization.

Parameter Value
Reactants This compound, Diethyl carbonate, Sodium ethoxide
Solvent Anhydrous Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Work-up Acidic quench (e.g., dilute HCl), Extraction with ethyl acetate, Brine wash, Drying over Na2SO4
Purification Column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient)
Expected Yield 60-75%

Methodology:

  • To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol, add this compound (1.0 eq.).

  • Add diethyl carbonate (1.5 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with a dilute aqueous solution of hydrochloric acid until the pH is neutral.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired β-keto ester.

1.2. Intramolecular Dieckmann Condensation to yield tert-butyl 6-oxo-octahydropyrido[1,2-a]pyridine-8-carboxylate

This protocol details the intramolecular cyclization of the β-keto ester to form the fused bicyclic system.

Parameter Value
Reactant tert-butyl 4-(1-ethoxycarbonyl-2-oxopropyl)piperidine-1-carboxylate
Base Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
Solvent Anhydrous Toluene or THF
Temperature Reflux
Reaction Time 2-4 hours
Work-up Careful quenching with water, Acidification, Extraction with ethyl acetate, Brine wash, Drying over Na2SO4
Purification Column chromatography or Recrystallization
Expected Yield 70-85%

Methodology:

  • To a suspension of sodium hydride (1.5 eq.) in anhydrous toluene, add a solution of tert-butyl 4-(1-ethoxycarbonyl-2-oxopropyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous toluene dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench with water.

  • Acidify the aqueous layer with dilute HCl and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

dieckmann_condensation start This compound precursor tert-Butyl 4-(1-ethoxycarbonyl-2-oxopropyl)piperidine-1-carboxylate start->precursor Claisen Condensation (NaOEt, (EtO)2CO, EtOH, Reflux) product tert-Butyl 6-oxo-octahydropyrido[1,2-a]pyridine-8-carboxylate precursor->product Dieckmann Condensation (NaH, Toluene, Reflux)

Figure 1. Synthetic pathway to a fused bicyclic piperidine.

Synthesis of a Spirocyclic Heterocycle via Reductive Amination and Lactamization

The aldehyde derivative of the title compound, tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, can serve as a key intermediate for the synthesis of spirocyclic heterocycles. Through reductive amination with an amino acid ester followed by intramolecular lactamization, a spiro[piperidine-4,3'-pyrrolidin]-2'-one can be constructed.

Experimental Protocols

2.1. Synthesis of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate

This protocol describes the reduction of the ethyl ester to the corresponding aldehyde.

Parameter Value
Reactant This compound
Reducing Agent Diisobutylaluminium hydride (DIBAL-H)
Solvent Anhydrous Dichloromethane (DCM) or Toluene
Temperature -78 °C to room temperature
Reaction Time 1-2 hours
Work-up Quenching with methanol and Rochelle's salt solution, Extraction with DCM, Brine wash, Drying over Na2SO4
Purification Column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient)
Expected Yield 75-90%

Methodology:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM and cool the solution to -78 °C.

  • Add DIBAL-H (1.1 eq., 1.0 M in hexanes) dropwise to the solution.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.

  • Stir the mixture vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

2.2. Synthesis of tert-butyl 2'-oxospiro[piperidine-4,3'-pyrrolidine]-1-carboxylate

This protocol outlines the one-pot reductive amination and subsequent lactamization to form the spirocyclic product.

Parameter Value
Reactants tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, Glycine methyl ester hydrochloride, Triethylamine
Reducing Agent Sodium triacetoxyborohydride (STAB)
Solvent Dichloroethane (DCE) or Dichloromethane (DCM)
Temperature Room temperature
Reaction Time 12-16 hours
Work-up Quenching with saturated NaHCO3 solution, Extraction with DCM, Brine wash, Drying over Na2SO4
Purification Column chromatography (Silica gel, DCM:Methanol gradient)
Expected Yield 50-65%

Methodology:

  • To a solution of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1.0 eq.) in DCE, add glycine methyl ester hydrochloride (1.2 eq.) and triethylamine (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC. The reaction will proceed through the formation of the secondary amine intermediate, which will then undergo spontaneous intramolecular lactamization.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the spirocyclic lactam by column chromatography.

spirocycle_synthesis start This compound aldehyde tert-Butyl 4-(3-oxopropyl)piperidine-1-carboxylate start->aldehyde Reduction (DIBAL-H, DCM, -78 °C) product tert-Butyl 2'-oxospiro[piperidine-4,3'-pyrrolidine]-1-carboxylate aldehyde->product Reductive Amination & Lactamization (Glycine methyl ester, STAB, DCE, RT)

Figure 2. Synthetic pathway to a spirocyclic piperidine.

These protocols provide a foundation for the synthesis of novel and complex heterocyclic structures from a readily available piperidine derivative. The resulting fused and spirocyclic scaffolds are of significant interest in drug discovery programs due to their conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties. Further derivatization of these core structures can be explored to generate libraries of compounds for biological screening.

References

Application Notes and Protocols for tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate , a key pharmaceutical intermediate. This document details its synthesis, chemical properties, and its crucial role as a building block in the development of active pharmaceutical ingredients (APIs). The provided protocols offer detailed, step-by-step procedures for its preparation and subsequent utilization in synthetic schemes.

Chemical Properties and Specifications

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl propionate substituent at the 4-position. The Boc group provides stability and allows for selective reactions at other sites of the molecule.

PropertyValue
IUPAC Name This compound
Synonyms 4-(2-Ethoxycarbonylethyl)piperidine-1-carboxylic acid tert-butyl ester, N-Boc-4-(2-ethoxycarbonylethyl)piperidine
CAS Number 301232-45-1
Molecular Formula C₁₅H₂₇NO₄
Molecular Weight 285.38 g/mol
Appearance Colorless to pale yellow liquid or solid
Purity Typically ≥97%

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the readily available N-Boc-4-piperidone. The synthetic pathway involves a Horner-Wadsworth-Emmons reaction followed by a catalytic hydrogenation.

Synthesis_Workflow A N-Boc-4-piperidone C Horner-Wadsworth-Emmons Reaction A->C B Triethyl phosphonoacetate B->C D tert-Butyl 4-(2-ethoxycarbonylethenyl) piperidine-1-carboxylate (Unsaturated Intermediate) C->D Yield: High E Catalytic Hydrogenation (H₂, Pd/C) D->E F tert-Butyl 4-(3-ethoxy-3-oxopropyl) piperidine-1-carboxylate (Final Product) E->F Yield: Quantitative

Caption: Synthetic workflow for the target intermediate.

Step 1: Horner-Wadsworth-Emmons Reaction

This step involves the olefination of N-Boc-4-piperidone with triethyl phosphonoacetate to yield the α,β-unsaturated ester intermediate, tert-butyl 4-(2-ethoxycarbonylethenyl)piperidine-1-carboxylate. The use of a mild base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with lithium chloride is often preferred to avoid side reactions.

Materials:

  • N-Boc-4-piperidone

  • Triethyl phosphonoacetate

  • Lithium chloride (LiCl), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a solution of anhydrous lithium chloride (1.2 equivalents) in anhydrous acetonitrile, add triethyl phosphonoacetate (1.2 equivalents) and DBU (1.2 equivalents) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the unsaturated intermediate.

Expected Yield: 85-95%

Step 2: Catalytic Hydrogenation

The unsaturated intermediate is then reduced to the final saturated product via catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Materials:

  • tert-Butyl 4-(2-ethoxycarbonylethenyl)piperidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Protocol:

  • Dissolve the unsaturated intermediate (1.0 equivalent) in ethanol or methanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with an inert gas, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is completely consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Expected Yield: >95% (often quantitative)

Application in Pharmaceutical Synthesis

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. The piperidine scaffold is a common motif in many biologically active molecules. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Example Application: Synthesis of a GPR119 Agonist Precursor

This intermediate is a key building block for the synthesis of precursors to potent GPR119 agonists, which are being investigated for the treatment of type 2 diabetes and obesity. The following workflow illustrates its utility.

Application_Workflow A tert-Butyl 4-(3-ethoxy-3-oxopropyl) piperidine-1-carboxylate B Ester Hydrolysis (LiOH, THF/H₂O) A->B C tert-Butyl 4-(2-carboxyethyl) piperidine-1-carboxylate B->C D Amide Coupling (Amine, Coupling Agent) C->D E Boc-protected GPR119 Agonist Precursor D->E F Deprotection (TFA or HCl) E->F G Final GPR119 Agonist F->G

Caption: Application in GPR119 agonist synthesis.

Protocol: Hydrolysis of the Ethyl Ester

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve the starting ester (1.0 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 - 2.0 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Palladium on carbon can be pyrophoric upon exposure to air, especially when dry. Keep the catalyst moist with solvent.

  • Refer to the Safety Data Sheet (SDS) for each reagent for detailed safety information.

Data Summary

StepReactionKey ReagentsTypical YieldPurity
1Horner-Wadsworth-EmmonsN-Boc-4-piperidone, Triethyl phosphonoacetate, LiCl, DBU85-95%>95% after chromatography
2Catalytic HydrogenationUnsaturated ester, H₂, 10% Pd/C>95%>98%
3Ester HydrolysisSaturated ester, LiOH>90%>98%

Application Notes and Protocols for Catalytic Reactions with Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a protected piperidine nitrogen and an ethyl ester, allows for selective manipulations and further derivatization. This document provides detailed application notes and a hypothetical protocol for a plausible catalytic reaction involving this substrate: the chemoselective reduction of the ethyl ester to the corresponding primary alcohol. This transformation is a key step in converting the molecule into a versatile intermediate for the introduction of diverse functionalities.

Application Note: Catalytic Hydrogenation of this compound

The selective reduction of the ester moiety in this compound to a primary alcohol can be effectively achieved through catalytic hydrogenation. This method offers a clean and efficient alternative to metal hydride reducing agents, often with milder reaction conditions and easier work-up procedures. The resulting product, Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, is a valuable intermediate for etherification, esterification, and other functional group transformations.

A variety of catalysts can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. Precious metal catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are often effective. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.

Key Considerations for Catalytic Hydrogenation:

  • Catalyst Selection: The activity and selectivity of the catalyst are crucial. For ester reduction, more active catalysts like PtO2 (Adam's catalyst) or bimetallic catalysts may be required under milder conditions.

  • Solvent Choice: Protic solvents like ethanol or methanol are commonly used and can participate in the reaction mechanism.

  • Hydrogen Pressure: Higher hydrogen pressures generally increase the reaction rate.

  • Temperature: The reaction temperature can be adjusted to optimize the reaction rate and minimize side reactions.

  • Substrate Purity: Impurities in the starting material can poison the catalyst and hinder the reaction.

Experimental Protocol: Catalytic Hydrogenation of the Ethyl Ester

This protocol describes a general procedure for the catalytic hydrogenation of this compound to yield Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.

Materials:

  • This compound

  • 10% Palladium on Carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Parr shaker or similar hydrogenation apparatus

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a high-pressure reaction vessel, add this compound (1.0 eq).

  • Add 10% Pd/C (5 mol%).

  • Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas three times to remove air.

  • Purge the vessel with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes hypothetical results from a series of optimization experiments for the catalytic hydrogenation.

EntryCatalystCatalyst Loading (mol%)H2 Pressure (psi)Temperature (°C)Time (h)Yield (%)
110% Pd/C550252485
210% Pd/C1050251292
35% Pt/C550251888
410% Pd/C5100251095
510% Pd/C55050891

Visualizations

Reaction Pathway

G Catalytic Hydrogenation Pathway sub Tert-butyl 4-(3-ethoxy-3-oxopropyl) piperidine-1-carboxylate prod Tert-butyl 4-(3-hydroxypropyl) piperidine-1-carboxylate sub->prod Hydrogenation cat H2, Pd/C Ethanol

Caption: Catalytic hydrogenation of the ethyl ester to a primary alcohol.

Experimental Workflow

G Experimental Workflow A 1. Add Reactant and Catalyst to Reaction Vessel B 2. Add Solvent (Ethanol) A->B C 3. Seal and Purge with N2 B->C D 4. Purge and Pressurize with H2 C->D E 5. Stir at Desired Temperature and Pressure D->E F 6. Monitor Reaction Progress (TLC/LC-MS) E->F G 7. Depressurize and Purge with N2 F->G Reaction Complete H 8. Filter to Remove Catalyst G->H I 9. Concentrate Filtrate H->I J 10. Purify Product (Chromatography) I->J

Caption: Step-by-step experimental workflow for catalytic hydrogenation.

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of "Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate". The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Column Chromatography Inappropriate mobile phase polarity.Optimize the eluent system. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Use TLC to identify the optimal solvent ratio for separation.
Co-elution of closely related impurities.Consider using a different stationary phase, such as alumina, or a different chromatography technique like preparative HPLC for higher resolution.
Acidic nature of silica gel causing product degradation or tailing.Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. This can improve peak shape and reduce tailing.
Product Oiling Out During Recrystallization The solvent is too nonpolar, or the solution is supersaturated.Add a small amount of a more polar "good" solvent to the oiled-out mixture and gently warm until a homogenous solution is formed. Allow for slow cooling.
Cooling the solution too quickly.Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be beneficial.
Poor Crystal Yield from Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.If using a single solvent, select a less polar one. Alternatively, employ a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" anti-solvent (in which it is insoluble) until turbidity is observed.
Insufficient cooling time.Ensure the crystallization mixture is cooled in an ice bath for an adequate amount of time (at least 30 minutes to an hour) to maximize precipitation.
Amorphous Solid Instead of Crystals Rapid precipitation of the compound.This can be caused by using a highly nonpolar anti-solvent or cooling too rapidly. Use a slightly more polar anti-solvent and ensure a slow addition rate and gradual cooling.
Presence of Starting Materials in the Final Product Incomplete reaction.Monitor the reaction progress using TLC or LC-MS to ensure full conversion of starting materials before workup and purification.
Inefficient purification.If starting materials have significantly different polarities, column chromatography should be effective. Optimize the gradient to ensure good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities.

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system for column chromatography of this moderately polar compound is typically a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. A good starting point is a gradient elution from 5% to 30% ethyl acetate in hexanes. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio for the best separation of your specific impurity profile.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: For single-solvent recrystallization, you can explore moderately polar solvents like isopropanol or acetonitrile. A solvent/anti-solvent system is often more effective. A good approach is to dissolve the compound in a minimal amount of a "good" solvent such as ethyl acetate or dichloromethane, followed by the slow addition of a "poor" anti-solvent like hexanes or petroleum ether until the solution becomes cloudy.

Q4: My Boc-protected piperidine derivative is an oil. How can I solidify it for easier handling and purification?

A4: If your product is an oil, it may be due to residual solvent or the presence of impurities. First, ensure all solvent is removed under high vacuum. If it remains an oil, attempting to precipitate it from a nonpolar solvent can be effective. Dissolve the oil in a small amount of a solvent like diethyl ether and then add a less polar solvent such as pentane or hexanes while stirring. Storing the oil at low temperatures for an extended period may also induce solidification.

Q5: What are the likely impurities I might encounter?

A5: Potential impurities could include unreacted starting materials such as 1-Boc-4-piperidineacetonitrile or ethyl acrylate (depending on the synthetic route), as well as side-products from the reaction. The purification strategy should be designed to remove these specific compounds based on their polarity differences from the desired product.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor the elution of the product using TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization (Solvent/Anti-Solvent Method)
  • Solvent Selection:

    • Identify a "good" solvent in which the compound is highly soluble (e.g., ethyl acetate, acetone).

    • Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., hexanes, petroleum ether).

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent and gently warm the mixture while stirring until the solid is completely dissolved.

  • Inducing Crystallization:

    • Slowly add the "poor" solvent dropwise to the warm, stirred solution until it becomes slightly and persistently turbid.

    • If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation and Isolation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum.

Purification Workflow Diagram

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimum 'Good' Solvent Crude->Dissolve Recrystallization Path Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column_Chromatography Chromatography Path Add_Antisolvent Add 'Poor' Anti-Solvent (e.g., Hexanes) Dissolve->Add_Antisolvent Cool Slow Cooling & Ice Bath Add_Antisolvent->Cool Filter Vacuum Filtration & Washing Cool->Filter Pure_Crystals Pure Crystalline Product Filter->Pure_Crystals Pure_Oil_Solid Pure Product (Oil or Solid) Column_Chromatography->Pure_Oil_Solid

Caption: General purification workflow for the target compound.

This diagram illustrates the two primary purification pathways for this compound: recrystallization and column chromatography. The choice of path depends on the physical state of the crude product and the nature of the impurities.

Technical Support Center: Synthesis of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate.

Synthesis Overview

A common and effective method for synthesizing this compound involves a two-step process:

  • Horner-Wadsworth-Emmons (HWE) Reaction: Reaction of Tert-butyl 4-oxopiperidine-1-carboxylate with a phosphonate ylide generated from triethyl phosphonoacetate to form the α,β-unsaturated ester intermediate, Tert-butyl 4-(2-(ethoxycarbonyl)ethylidene)piperidine-1-carboxylate.

  • Reduction: Subsequent reduction of the carbon-carbon double bond of the unsaturated ester to yield the final saturated product.

This guide will address potential issues and optimization strategies for both stages of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a high-yield Horner-Wadsworth-Emmons (HWE) reaction in the first step?

A1: The most critical parameters include the choice of base, reaction temperature, and the purity of the reagents. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is crucial for the complete deprotonation of the phosphonate. The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. Ensuring anhydrous conditions and using pure starting materials (Tert-butyl 4-oxopiperidine-1-carboxylate and triethyl phosphonoacetate) is essential for optimal results.

Q2: I am observing a low yield in the HWE reaction. What are the possible causes?

A2: Low yields can stem from several factors:

  • Incomplete ylide formation: This can be due to an insufficiently strong base or the presence of moisture, which quenches the ylide.

  • Side reactions of the ketone: The ketone starting material can undergo self-condensation under basic conditions.

  • Steric hindrance: Although less common with this substrate, steric hindrance can slow down the reaction.

  • Suboptimal reaction time or temperature: The reaction may not have gone to completion, or side reactions may be favored at higher temperatures.

Q3: What is the best method to reduce the α,β-unsaturated ester intermediate to the final product?

A3: Catalytic hydrogenation is the most common and effective method for this reduction. A palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere provides a clean and high-yielding conversion. Other reducing agents like sodium borohydride (NaBH4) in the presence of a nickel or cobalt salt can also be used, but may require more optimization.

Q4: My final product is contaminated with the unsaturated intermediate. How can I improve the reduction step?

A4: Incomplete reduction can be addressed by:

  • Increasing catalyst loading: Ensure a sufficient amount of Pd/C is used.

  • Increasing hydrogen pressure: Higher pressure can facilitate the reduction.

  • Extending reaction time: Allow the reaction to proceed for a longer duration.

  • Ensuring efficient stirring: Proper agitation is necessary for good contact between the substrate, catalyst, and hydrogen.

  • Checking catalyst activity: The catalyst may be old or deactivated.

Q5: How can I effectively purify the final product?

A5: The final product is typically purified by column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes is commonly used to separate the desired product from any remaining starting materials, byproducts, or the unsaturated intermediate.

Troubleshooting Guides

Problem 1: Low or No Yield in the Horner-Wadsworth-Emmons Reaction
Potential Cause Troubleshooting Step
Moisture in the reaction Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ineffective base Use a freshly opened or properly stored strong base (e.g., NaH, LDA). Ensure the correct stoichiometry of the base is used.
Incomplete reaction Monitor the reaction progress by TLC. If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time.
Side reactions Add the ketone slowly to the pre-formed ylide solution at a low temperature to minimize self-condensation.
Problem 2: Incomplete Reduction of the Unsaturated Intermediate
Potential Cause Troubleshooting Step
Inactive catalyst Use fresh, high-quality Pd/C catalyst.
Insufficient hydrogen Ensure the system is properly sealed and purged with hydrogen. Use a balloon or a hydrogenator to maintain a positive pressure.
Poor mixing Use a stir bar and stir plate that provide vigorous agitation.
Solvent incompatibility Use a solvent in which the substrate is soluble and that does not poison the catalyst (e.g., ethanol, ethyl acetate).

Data Presentation

Table 1: Comparison of Reaction Conditions for the Horner-Wadsworth-Emmons Reaction

Base Solvent Temperature (°C) Typical Yield (%)
Sodium Hydride (NaH)Tetrahydrofuran (THF)0 to 2585-95
Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78 to 080-90
Potassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF)0 to 2575-85

Table 2: Comparison of Reduction Methods

Method Catalyst/Reagent Solvent Pressure Typical Yield (%)
Catalytic Hydrogenation10% Pd/CEthanol1 atm (balloon)>95
Catalytic Hydrogenation10% Pd/CEthanol50 psi>98
Transfer HydrogenationAmmonium formate, Pd/CMethanolN/A90-95

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 4-(2-(ethoxycarbonyl)ethylidene)piperidine-1-carboxylate (HWE Reaction)
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add triethyl phosphonoacetate (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C.

  • Add a solution of Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Protocol 2: Synthesis of this compound (Reduction)
  • Dissolve the unsaturated ester from Protocol 1 in ethanol in a flask suitable for hydrogenation.

  • Add 10% palladium on carbon (5-10 mol %).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the pure product.

Mandatory Visualizations

Synthesis_Pathway Tert-butyl 4-oxopiperidine-1-carboxylate Tert-butyl 4-oxopiperidine-1-carboxylate HWE_Reaction HWE Reaction (NaH, THF) Tert-butyl 4-oxopiperidine-1-carboxylate->HWE_Reaction Triethyl phosphonoacetate Triethyl phosphonoacetate Triethyl phosphonoacetate->HWE_Reaction Unsaturated_Ester Tert-butyl 4-(2-(ethoxycarbonyl)ethylidene)piperidine-1-carboxylate HWE_Reaction->Unsaturated_Ester Reduction Reduction (H2, Pd/C) Unsaturated_Ester->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic pathway for the target molecule.

Experimental_Workflow cluster_0 Step 1: HWE Reaction cluster_1 Step 2: Reduction Start_HWE Prepare Ylide Add_Ketone Add Ketone Start_HWE->Add_Ketone React_HWE React & Monitor Add_Ketone->React_HWE Workup_HWE Quench & Extract React_HWE->Workup_HWE Purify_HWE Column Chromatography Workup_HWE->Purify_HWE Start_Reduction Dissolve Ester & Add Catalyst Purify_HWE->Start_Reduction Hydrogenate Hydrogenate & Monitor Start_Reduction->Hydrogenate Filter Filter Catalyst Hydrogenate->Filter Concentrate Concentrate Filter->Concentrate

Caption: General experimental workflow.

Troubleshooting_Tree Problem Low Yield HWE Reaction Reduction Cause_HWE Potential Causes (HWE) Moisture Ineffective Base Incomplete Reaction Problem:f0->Cause_HWE Cause_Reduction Potential Causes (Reduction) Inactive Catalyst Insufficient H2 Poor Mixing Problem:f1->Cause_Reduction Solution_HWE Solutions (HWE) Use Anhydrous Conditions Use Fresh/Strong Base Increase Time/Temp Cause_HWE:f0->Solution_HWE:f0 Cause_HWE:f1->Solution_HWE:f1 Cause_HWE:f2->Solution_HWE:f2 Solution_Reduction Solutions (Reduction) Use Fresh Catalyst Increase H2 Pressure Ensure Vigorous Stirring Cause_Reduction:f0->Solution_Reduction:f0 Cause_Reduction:f1->Solution_Reduction:f1 Cause_Reduction:f2->Solution_Reduction:f2

Caption: Troubleshooting decision tree.

Technical Support Center: Experiments with tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals working with tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its common applications?

A1: this compound (CAS No. 301232-45-1) is a substituted piperidine derivative.[1] The piperidine ring is a common structural motif in many pharmaceuticals, making this compound a valuable building block in drug discovery and development. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, allowing for selective reactions at other parts of the molecule. The ethyl propionate side chain provides a handle for further chemical modifications.

Q2: What are the main synthetic routes to this compound?

A2: A common synthetic approach involves the Michael addition of a suitable N-Boc protected piperidine nucleophile to an acrylate derivative, such as ethyl acrylate. Another potential route is the reduction of the corresponding β-keto ester, tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate.

Q3: What are the typical storage conditions for this compound?

A3: It is recommended to store this compound in a tightly sealed container in a dry, well-ventilated place.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and handling of this compound.

Synthesis Troubleshooting

Problem: Low or no yield of the desired product.

Potential Cause Recommended Solution
Inefficient Michael Addition The Michael addition of amines to acrylates can be slow. Consider using a catalyst such as trifluoromethanesulfonic acid to improve the reaction rate.[2] Microwave irradiation has also been shown to significantly decrease reaction times and increase yields in similar reactions.[3]
Side Reactions A common side reaction in the Michael addition of primary or secondary amines to acrylates is the addition of a second molecule of the acrylate to the product, forming a bis-adduct.[4] To minimize this, use a stoichiometric amount of the acrylate or a slight excess of the amine. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time to maximize the desired product and minimize the bis-adduct.
Decomposition of Reactants or Products The Boc protecting group can be sensitive to strong acids. Ensure that the reaction and workup conditions are not strongly acidic. If acidic conditions are necessary, consider using a more robust protecting group.
Ineffective Reduction of β-keto ester If synthesizing via reduction of the β-keto ester, ensure the reducing agent is appropriate and active. Sodium borohydride is a common choice for reducing ketones. The reaction may require specific solvents or temperatures for optimal performance.

Problem: Difficulty in purifying the final product.

Potential Cause Recommended Solution
Presence of Starting Materials If the reaction has not gone to completion, unreacted starting materials will contaminate the product. Monitor the reaction progress by TLC or GC-MS to ensure completion. If necessary, adjust reaction time or temperature.
Formation of Closely Eluting Impurities The bis-adduct side product can have a similar polarity to the desired product, making separation by column chromatography challenging. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.
Hydrolysis of the Ester The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, especially during aqueous workup. Use neutral or mildly acidic/basic conditions during extraction and washing steps.
Characterization Troubleshooting

Problem: NMR spectrum does not match the expected structure.

Potential Cause Recommended Solution
Presence of Impurities Compare the obtained NMR spectrum with the expected chemical shifts and integration values. Look for peaks corresponding to starting materials, the bis-adduct, or the hydrolyzed ester. Repurify the compound if necessary.
Incorrect Structure Assignment While a detailed published NMR spectrum for the exact target molecule is not readily available, data for the closely related precursor, tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, is available and can be used as a reference point for the piperidine and Boc group signals.[5][6]

Experimental Protocols

General Protocol for Michael Addition of N-Boc-4-aminopiperidine to Ethyl Acrylate:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-aminopiperidine in a suitable solvent such as methanol or chloroform.[3]

  • Addition of Reactants: Add ethyl acrylate (1.0-1.2 equivalents) to the solution. If a catalyst is used, it can be added at this stage.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction can be monitored by TLC or GC-MS. Microwave-assisted reactions are typically performed at elevated temperatures (e.g., 80-150 °C) for shorter durations.[3]

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Logical Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Product Yield check_reaction Verify Reaction Conditions start->check_reaction check_purity Assess Purity of Starting Materials check_reaction->check_purity Conditions Correct optimize Optimize Reaction Parameters check_reaction->optimize Conditions Incorrect check_side_reactions Investigate Potential Side Reactions check_purity->check_side_reactions Materials Pure end_bad Persistent Low Yield check_purity->end_bad Materials Impure check_side_reactions->optimize Side Reactions Identified purification_issue Consider Purification Losses check_side_reactions->purification_issue No Obvious Side Reactions end_good Improved Yield optimize->end_good purification_issue->end_bad

Caption: Troubleshooting workflow for low product yield.

Synthetic Pathway and Potential Side-Products

synthesis_pathway cluster_main Main Reaction cluster_side Side Reactions N-Boc-piperidine N-Boc-4-aminopiperidine Product tert-butyl 4-(3-ethoxy-3-oxopropyl) piperidine-1-carboxylate N-Boc-piperidine->Product Michael Addition Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Product Bis-adduct Bis-Adduct Formation Product->Bis-adduct Excess Acrylate Hydrolysis Ester Hydrolysis Product->Hydrolysis Acid/Base

Caption: Synthetic pathway and potential side-products.

References

Technical Support Center: Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving "Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The most common side reactions involve the two primary functional groups in the molecule: the tert-butyloxycarbonyl (Boc) protecting group and the ethyl ester. These include:

  • Premature Boc Deprotection: Unintended removal of the Boc group under acidic conditions, exposing the secondary amine of the piperidine ring.[1][2][3]

  • Ester Hydrolysis: Conversion of the ethyl ester to a carboxylic acid under either acidic or basic conditions.[4][5][6][7]

  • Tert-Butylation: Alkylation of nucleophilic species in the reaction mixture by the tert-butyl cation generated during acidic Boc deprotection.[1][2][3]

Q2: How can I prevent premature Boc deprotection?

A2: To prevent premature deprotection of the Boc group, it is crucial to avoid strongly acidic conditions in your reaction setup. If acidic conditions are unavoidable, consider using milder acids or shorter reaction times. Monitoring the reaction progress closely by TLC or LC-MS is highly recommended.

Q3: What conditions lead to the hydrolysis of the ethyl ester?

A3: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis is a reversible reaction and is driven by an excess of water.[4][5][7] Base-mediated hydrolysis, also known as saponification, is irreversible and goes to completion.[5][6]

Q4: What is tert-butylation and how can it be minimized?

A4: During acid-catalyzed Boc deprotection, a reactive tert-butyl cation is formed.[1][2] This cation can act as an alkylating agent, reacting with any nucleophiles present in the reaction mixture. To minimize this side reaction, it is advisable to use "scavengers" such as triisopropylsilane (TIS) or thioanisole, which will trap the tert-butyl cation.[3]

Troubleshooting Guides

Issue 1: Unexpected Formation of a More Polar Byproduct

Symptom: TLC or LC-MS analysis of your reaction mixture shows a significant amount of a new, more polar byproduct that was not anticipated.

Possible Cause: This is often indicative of either Boc deprotection or ester hydrolysis.

Troubleshooting Steps:

  • Characterize the Byproduct: If possible, isolate and characterize the byproduct by NMR or MS to confirm its identity.

  • Review Reaction Conditions:

    • pH: Check the pH of your reaction mixture. Unintentionally acidic or basic conditions can arise from reagents or impurities.

    • Reagents: Ensure that all reagents are pure and free from acidic or basic contaminants.

  • Optimize Reaction Conditions:

    • If Boc deprotection is the issue, consider using a less acidic catalyst or performing the reaction at a lower temperature.

    • If ester hydrolysis is the problem, ensure your reaction is performed under anhydrous conditions if you are not intending to hydrolyze the ester. If basic conditions are the cause, consider using a non-basic alternative if possible.

Issue 2: Low Yield of the Desired Product

Symptom: The yield of your desired product is significantly lower than expected, even though the starting material appears to be consumed.

Possible Cause: This could be due to the formation of multiple side products that are difficult to separate from the main product or loss of material during workup.

Troubleshooting Steps:

  • Analyze the Crude Reaction Mixture: Before purification, analyze the crude reaction mixture by NMR or LC-MS to identify all the components.

  • Consider Tert-Butylation: If you performed a reaction under acidic conditions to remove the Boc group and your substrate or other reagents contain nucleophilic sites, tert-butylation might be the cause of the low yield.[1][3]

    • Solution: Re-run the reaction with the addition of a scavenger like triisopropylsilane (TIS).

  • Optimize Work-up Procedure:

    • If the deprotected piperidine salt is formed, it may have high water solubility, leading to loss during aqueous extraction. Consider extraction at a different pH or using a different solvent system.

Quantitative Data on Side Product Formation (Hypothetical)

The following table presents hypothetical data to illustrate the impact of different reaction conditions on the formation of side products. Disclaimer: This data is for illustrative purposes only and is not derived from actual experimental results.

Reaction Condition Desired Product (%) Boc Deprotected (%) Ester Hydrolyzed (%) Notes
Neutral, Anhydrous95<1<1Ideal conditions for reactions not targeting the Boc or ester group.
Mildly Acidic (e.g., p-TsOH cat.)70255Risk of partial Boc deprotection and some ester hydrolysis.
Strongly Acidic (e.g., TFA)090 (as TFA salt)10Primarily results in Boc deprotection.
Mildly Basic (e.g., K₂CO₃)85<115Some ester hydrolysis can be expected.
Strongly Basic (e.g., NaOH)0<1>95Leads to complete saponification of the ester.

Experimental Protocols

Example Protocol: Amide Coupling with the Ethyl Ester Moiety

This protocol describes a hypothetical reaction where the ester is converted to an amide.

Reaction:

This compound + Benzylamine → Tert-butyl 4-(3-(benzylamino)-3-oxopropyl)piperidine-1-carboxylate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) is added benzylamine (1.2 eq).

  • The mixture is cooled to 0 °C, and a solution of trimethylaluminum (2.0 M in hexanes, 1.5 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched by the slow addition of Rochelle's salt solution and stirred for 1 hour.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Visualizations

experimental_workflow start Start: this compound reagents Add Benzylamine and Trimethylaluminum in THF start->reagents reaction Stir at room temperature for 16h reagents->reaction quench Quench with Rochelle's salt reaction->quench extraction Aqueous workup and extraction quench->extraction purification Column chromatography extraction->purification product Product: Tert-butyl 4-(3-(benzylamino)-3-oxopropyl)piperidine-1-carboxylate purification->product

Caption: Experimental workflow for amide coupling.

side_reactions cluster_acid Acidic Conditions cluster_base Basic Conditions main_compound This compound boc_deprotected Boc Deprotection (Piperidinium salt) main_compound->boc_deprotected H+ ester_hydrolysis_acid Ester Hydrolysis (Carboxylic acid) main_compound->ester_hydrolysis_acid H+, H2O ester_hydrolysis_base Ester Hydrolysis (Saponification) (Carboxylate salt) main_compound->ester_hydrolysis_base OH-, H2O

Caption: Major side reaction pathways.

References

Technical Support Center: Chiral Separation of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of "Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate" and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the chiral High-Performance Liquid Chromatography (HPLC) separation of piperidine derivatives.

Problem 1: Poor or No Enantiomeric Resolution

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral recognition. Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® IA, IB, IC) are often a good starting point for N-Boc piperidine derivatives. If initial screening fails, consider a different type of CSP (e.g., protein-based, macrocyclic glycopeptide-based).
Suboptimal Mobile Phase Composition The mobile phase composition, including the organic modifier, additives, and their concentrations, significantly influences enantioselectivity. Systematically screen different mobile phases. For normal phase chromatography, vary the alcohol modifier (e.g., ethanol, isopropanol, n-butanol) in hexane or heptane. For reversed-phase, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water and the concentration of additives like trifluoroacetic acid (TFA) or diethylamine (DEA).
Incorrect Temperature Temperature can affect the chiral recognition mechanism.[1] Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution but may increase backpressure.
Incompatible Elution Mode The choice between normal-phase, reversed-phase, or polar organic mode can dramatically impact separation.[1] If one mode fails, screen the compound on the same column using a different elution mode.[1]

Problem 2: Peak Tailing or Broadening

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase The basic nitrogen on the piperidine ring can interact with residual acidic silanols on silica-based CSPs, leading to peak tailing. Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1-0.5%) to suppress these interactions.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
Column Contamination Contaminants from previous injections can create active sites that cause peak tailing. Flush the column with a strong, compatible solvent. For immobilized columns, stronger solvents like DMF or THF can be used for cleaning.[2]
Inappropriate Mobile Phase pH (Reversed-Phase) For ionizable compounds, the mobile phase pH should be controlled to ensure a consistent ionization state. Buffer the mobile phase at a pH at least 2 units away from the pKa of the analyte.

Problem 3: High Backpressure

Possible Causes & Solutions:

CauseRecommended Action
Blocked Inlet Frit Particulates from the sample or mobile phase can block the column inlet frit.[2] Reverse the column and flush it with an appropriate solvent. If the problem persists, the frit may need to be replaced.[2] Using a guard column is highly recommended to protect the analytical column.[2]
Precipitation in the System The sample may be precipitating in the mobile phase. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[2]
Low Column Temperature Lower temperatures increase the viscosity of the mobile phase, leading to higher backpressure. If operating at sub-ambient temperatures, ensure the HPLC system is rated for the observed pressure.
High Flow Rate Reduce the flow rate. Chiral separations are often performed at lower flow rates (e.g., 0.5-1.0 mL/min) to improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a chiral HPLC method for this compound?

A good starting point is to screen several polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® IA, IB, and IC under both normal-phase and reversed-phase conditions. For normal phase, a mobile phase of hexane/ethanol or hexane/isopropanol is a common starting point. For reversed-phase, a mobile phase of acetonitrile/water or methanol/water with a small amount of an acidic or basic additive can be used.

Q2: How can I improve the resolution between the enantiomers?

To improve resolution, you can:

  • Optimize the mobile phase: Systematically vary the type and concentration of the organic modifier and additives.

  • Lower the flow rate: This often increases the efficiency of the separation.

  • Adjust the column temperature: Lower temperatures can enhance enantioselectivity.[1]

  • Try a different CSP: If optimization on one column is unsuccessful, a different chiral selector may provide the necessary selectivity.

Q3: My compound does not have a chromophore for UV detection. What are my options?

If your compound has poor UV absorbance, consider the following:

  • Use a universal detector: Detectors like a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) can be used.

  • Mass Spectrometric (MS) Detection: HPLC-MS is a powerful technique that can be used for detection. Ensure your mobile phase is volatile and compatible with the MS interface.

  • Derivatization: Introduce a chromophore into the molecule through a chemical reaction. This adds a sample preparation step but can significantly improve detection sensitivity.

Q4: Can I use supercritical fluid chromatography (SFC) for this separation?

Yes, chiral SFC is an excellent alternative to HPLC for the separation of many chiral compounds, including piperidine derivatives. It often provides faster separations and uses less organic solvent. Polysaccharide-based CSPs are also commonly used in SFC.

Q5: Are there non-chromatographic methods for chiral separation of piperidine derivatives?

Yes, classical resolution via diastereomeric salt formation is a common non-chromatographic method. This involves reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid or mandelic acid derivatives) to form diastereomeric salts, which can then be separated by crystallization.[3] The desired enantiomer is then recovered from the isolated diastereomeric salt.[3]

Experimental Protocols

Proposed Initial HPLC Method for Chiral Separation

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water with 0.1% TFA (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL
Sample Prep. Dissolve in mobile phaseDissolve in mobile phase

Note: This is a starting protocol and may require optimization for your specific derivative.

Quantitative Data for Similar Compounds

The following table summarizes representative quantitative data from the chiral separation of related piperidine derivatives to provide an expectation of typical results.

CompoundCSPMobile PhaseRetention Times (min)Resolution (Rs)
(R/S)-N-Boc-3-hydroxypiperidineChiralpak-IC3Not specifiedNot specified> 1.5
Racemic 3-(piperidin-3-yl)-1H-indole derivativesNot specifiedCH2Cl2/MeOH/TEADiastereomers separatedNot specified
N-Boc-2-aryl-4-methylenepiperidinesChiral stationary-phase HPLCNot specifiedNot specifiedHigh enantiomeric ratios reported

Visualizations

Experimental Workflow for Chiral Method Development

G Figure 1. General workflow for chiral HPLC method development. racemic_sample Racemic Sample Preparation column_screening Column Screening (e.g., IA, IB, IC) racemic_sample->column_screening mode_selection Elution Mode Selection (NP, RP, PO) column_screening->mode_selection mobile_phase_opt Mobile Phase Optimization mode_selection->mobile_phase_opt temp_opt Temperature Optimization mobile_phase_opt->temp_opt flow_rate_opt Flow Rate Optimization temp_opt->flow_rate_opt method_validation Method Validation flow_rate_opt->method_validation routine_analysis Routine Analysis method_validation->routine_analysis

Caption: Figure 1. General workflow for chiral HPLC method development.

Troubleshooting Logic for Poor Resolution

G Figure 2. Troubleshooting logic for poor enantiomeric resolution. decision decision start Poor Resolution Observed check_csp Is the CSP appropriate? start->check_csp change_csp Screen different CSPs check_csp->change_csp No check_mp Is the mobile phase optimal? check_csp->check_mp Yes change_csp->check_mp optimize_mp Vary modifier/additive check_mp->optimize_mp No check_temp Is the temperature optimal? check_mp->check_temp Yes optimize_mp->check_temp optimize_temp Test different temperatures check_temp->optimize_temp No check_flow Is the flow rate optimal? check_temp->check_flow Yes optimize_temp->check_flow optimize_flow Lower the flow rate check_flow->optimize_flow No good_resolution Resolution Achieved check_flow->good_resolution Yes optimize_flow->good_resolution

Caption: Figure 2. Troubleshooting logic for poor enantiomeric resolution.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Validation of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of "Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate," a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring the quality, purity, and consistency of this compound. This document outlines primary and alternative analytical techniques, complete with detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection and implementation.

The information presented is based on established analytical practices for structurally similar piperidine derivatives and Boc-protected compounds, offering a solid foundation for the validation of this compound.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound.[1] It offers excellent resolution, sensitivity, and quantitative accuracy.

Experimental Protocol: HPLC-UV for Purity and Assay

This protocol describes a reversed-phase HPLC method with UV detection for the determination of purity and assay of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in 25 mL of acetonitrile.

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the sample and dissolve in 25 mL of acetonitrile.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the expected performance characteristics of the HPLC method, based on typical validation results for similar piperidine derivatives.[3]

Validation ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD)
- Repeatability≤ 1.0%< 0.5%
- Intermediate Precision≤ 2.0%< 1.5%
Limit of Detection (LOD) -~0.01%
Limit of Quantitation (LOQ) -~0.03%
Specificity No interference from blank/placeboPeak purity > 99.5%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Assay integrate->calculate report report calculate->report Generate Report

Caption: A typical workflow for the validation of an HPLC method.

Alternative Analytical Methods

While HPLC is the primary method, other techniques can be employed for comprehensive characterization and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a molecule like this compound, it is particularly useful for identifying and quantifying volatile impurities. Derivatization may be necessary to improve its volatility and chromatographic performance.[4]

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Chromatographic Conditions:

Parameter Condition
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250°C
Oven Program Initial 50°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 40-500 |

Sample Preparation (with derivatization):

  • Accurately weigh about 10 mg of the sample into a vial.

  • Add 1 mL of dichloromethane and 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

  • Heat the vial at 70°C for 30 minutes.

  • Cool to room temperature before injection.

FeatureHPLCGC-MS
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Primary Use Purity, assay, related substancesVolatile impurities, identification
Sensitivity High (ng to pg range)Very high (pg to fg range)
Sample Preparation Simple dissolutionMay require derivatization
Instrumentation Cost Moderate to highHigh
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[5] It relies on the direct proportionality between the integral of an NMR signal and the number of protons it represents.[6]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Acquisition Parameters:

Parameter Setting
Pulse Program zg30 (or similar quantitative pulse program)
Relaxation Delay (d1) 5 x T1 (typically 30-60 s)
Number of Scans 16 or more for good signal-to-noise

| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6) |

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial.

  • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene).

  • Dissolve both in a precise volume of deuterated solvent in the vial.

  • Transfer the solution to an NMR tube.

Purity Calculation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the internal standard (IS)

FeatureHPLC / GC-MSqNMR
Reference Standard Requires a specific reference standard of the analyteRequires a certified internal standard (can be a different compound)
Quantitation Relative (based on response factor)Absolute (primary method)
Selectivity High (separates components)Lower (relies on non-overlapping signals)
Analysis Time Longer (due to chromatography)Shorter
Information Provided Purity, related substances, retention timeAbsolute purity, structural information

Logical Comparison of Analytical Methods

The choice of analytical method depends on the specific validation parameter being assessed.

Method_Selection cluster_choices Analytical Techniques start Validation Requirement purity_assay purity_assay start->purity_assay Purity & Assay volatile_impurities volatile_impurities start->volatile_impurities Volatile Impurities absolute_purity absolute_purity start->absolute_purity Absolute Purity hplc HPLC-UV gcms GC-MS qnmr qNMR purity_assay->hplc volatile_impurities->gcms absolute_purity->qnmr

Caption: Logical comparison of analytical methods for validation.

Conclusion

For the comprehensive validation of "this compound," a multi-faceted analytical approach is recommended.

  • HPLC-UV serves as the primary workhorse method for routine purity testing, assay determination, and stability studies due to its robustness and versatility.

  • GC-MS is the preferred method for the identification and quantification of potential volatile impurities that may be present from the synthesis process.

  • qNMR provides an excellent orthogonal method for establishing the absolute purity of reference standards and for cross-validating the results obtained from chromatographic techniques.

By employing a combination of these methods, researchers and drug development professionals can ensure a thorough and reliable validation of this critical pharmaceutical intermediate, leading to higher quality and safer final products.

References

Comparison of "Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate" with similar building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs.[1][2] Its prevalence is due to its ability to introduce a basic nitrogen atom, crucial for target interaction and modulating physicochemical properties, while providing a three-dimensional framework.[3] This guide provides a comparative analysis of "Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate" and similar building blocks, offering insights into their selection for drug design programs.

Physicochemical Properties of Core Scaffolds

The choice of a core heterocyclic scaffold significantly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3] While seemingly minor structural changes can lead to substantial differences in properties like lipophilicity and conformational flexibility, these can be leveraged to optimize a compound's performance.

PropertyPiperidinePyrrolidineMorpholine
Molecular Weight 85.15 g/mol 71.12 g/mol 87.12 g/mol
logP (Octanol/Water) 0.84[3]0.46[3]-0.85
pKa of Conjugate Acid ~11.22[3]~11.27[3]~8.36
Conformational Flexibility Prefers a rigid chair conformation.[3]Adopts more flexible envelope and twist conformations.[3]Prefers a chair conformation

Key Insights:

  • Piperidine vs. Pyrrolidine: Piperidine is slightly more lipophilic than pyrrolidine.[3] While their basicities are very similar, the rigid chair conformation of piperidine can be advantageous for locking in a specific orientation for optimal target binding.[3]

  • Morpholine as an Alternative: The inclusion of an oxygen atom in the morpholine ring reduces its basicity and increases its polarity compared to piperidine. This can be a useful strategy to enhance solubility and reduce off-target effects related to high basicity.

Comparison of Substituted Piperidine Building Blocks

The specific substitution pattern on the piperidine ring is critical for defining its role as a linker or a pharmacophore. The Boc (tert-butoxycarbonyl) protecting group is commonly used to mask the piperidine nitrogen, allowing for selective reactions at other positions.[4]

Building BlockMolecular Weight ( g/mol )Calculated logPKey Features & Applications
This compound [5][6]285.382.3Contains an ethyl ester, offering a handle for further derivatization, such as amide bond formation.
Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate [7]241.33[7]1.6[7]Features a reactive aldehyde group suitable for reductive amination or other carbon-carbon bond-forming reactions.
1-Boc-piperidine-4-carboxylic acid [8]229.27[8]1.1[8]A versatile building block for introducing the piperidine scaffold via amide coupling.
Tert-butyl 4-aminopiperidine-1-carboxylate [9]200.28[9]0.7[9]Provides a primary amine for amide, sulfonamide, or urea formation.
N-Boc-4-piperidone [10]199.25[10]1.0A ketone-containing building block for reactions such as Wittig olefination or Grignard additions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.

Protocol 1: General Amide Coupling

This protocol describes a general procedure for the formation of an amide bond between a carboxylic acid and an amine-containing piperidine building block.[11]

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine-containing piperidine (e.g., Tert-butyl 4-aminopiperidine-1-carboxylate) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add EDC.HCl and HOBt to the solution and stir for 10 minutes at room temperature.

  • Add the amine-containing piperidine building block and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc-Deprotection

The Boc protecting group can be readily removed under acidic conditions.[4][11]

Materials:

  • Boc-protected piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected piperidine derivative in DCM (approximately 0.1 M).

  • Add an excess of TFA (typically 10-50% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted to yield the free amine.

Visualizing Synthetic Strategies

Diagrams can effectively illustrate the relationships and workflows in synthetic chemistry.

synthetic_workflow Synthetic Workflow for Piperidine Derivatization cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Products start_acid Carboxylic Acid (R-COOH) amide_coupling Amide Coupling (EDC, HOBt) start_acid->amide_coupling start_piperidine Tert-butyl 4-aminopiperidine-1-carboxylate start_piperidine->amide_coupling intermediate Boc-Protected Amide amide_coupling->intermediate boc_deprotection Boc Deprotection (TFA) final_product Final Piperidine Derivative boc_deprotection->final_product intermediate->boc_deprotection

Caption: A typical workflow for synthesizing piperidine derivatives.

decision_tree Building Block Selection Guide start Desired Functionality? amide Amide Bond start->amide Carboxylic Acid Coupling c_c_bond C-C Bond start->c_c_bond Aldehyde/Ketone Reaction amine_deriv Amine Derivatization start->amine_deriv Direct Amine Introduction amide_choice Use: 1-Boc-piperidine-4-carboxylic acid amide->amide_choice c_c_choice Use: Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate or N-Boc-4-piperidone c_c_bond->c_c_choice amine_choice Use: Tert-butyl 4-aminopiperidine-1-carboxylate amine_deriv->amine_choice

Caption: A decision tree for selecting a suitable piperidine building block.

References

Comparative Purity Analysis of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines a primary HPLC method, compares it with alternative approaches, and provides detailed experimental protocols.

Introduction to Purity Analysis

This compound is a piperidine derivative whose purity can be affected by starting materials, by-products, and degradation products. HPLC is a powerful analytical technique for separating and quantifying these impurities. A robust HPLC method should be specific, accurate, precise, and stability-indicating. While commercial suppliers often state a purity of 98% or higher for this compound, a well-defined analytical method is necessary for independent verification and quality control.[1]

Primary HPLC Method: Reversed-Phase HPLC with UV Detection

A reversed-phase HPLC (RP-HPLC) method using a C18 column is the most common and recommended approach for the analysis of moderately polar compounds like the target analyte. Detection is typically performed using a UV detector. Although the analyte lacks a strong chromophore, the carboxyl group and the Boc-protecting group allow for detection at low UV wavelengths, typically around 210 nm.

Alternative and Complementary Methods

For comprehensive purity profiling, alternative methods can be employed:

  • Alternative Stationary Phases: Columns with different selectivities, such as C8 or phenyl-hexyl, can be used to resolve impurities that may co-elute on a C18 column.

  • Alternative Detection Methods:

    • Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes that lack a UV chromophore and can provide a more uniform response for different impurities.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides structural information about impurities, which is invaluable for their identification.

  • Chiral HPLC: If the synthesis has the potential to introduce chiral impurities, a chiral stationary phase would be necessary for their separation. For related piperidine compounds, chiral HPLC methods have been developed.[2]

  • Derivatization: For simpler piperidine compounds that lack a UV chromophore, pre-column derivatization with reagents like 4-toluenesulfonyl chloride can be used to introduce a UV-active moiety, significantly enhancing detection sensitivity.[3]

Data Presentation: Comparative Purity Analysis

The following table presents a hypothetical comparison of purity data for three different batches of this compound using the primary RP-HPLC-UV method.

Batch No. Analyte Peak Area (%) Known Impurity 1 (%) Known Impurity 2 (%) Unknown Impurities (Total, %) Purity Assay (%)
Batch A99.520.150.080.2599.52
Batch B98.980.350.120.5598.98
Batch C99.810.05Not Detected0.1499.81

Experimental Protocols

Primary Method: RP-HPLC with UV Detection

This protocol details a standard method for the purity analysis of this compound.

1. Materials and Reagents:

  • This compound reference standard and samples

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Trifluoroacetic acid)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 90
    25.0 90
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

5. Analysis and Calculation:

  • Inject the blank (diluent), standard, and sample solutions.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the percentage purity using the area normalization method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Visualizations

HPLC Purity Analysis Workflow

The following diagram illustrates the workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution in Diluent weigh->dissolve inject Injection into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report Reporting calculate->report

Caption: Workflow for HPLC purity analysis.

Logical Relationship of Analytical Methods

This diagram shows the relationship between the primary and alternative analytical methods.

Method_Comparison cluster_primary Primary Method cluster_alternatives Alternative & Complementary Methods main Purity Analysis of This compound rp_hplc RP-HPLC-UV (C18) main->rp_hplc chiral Chiral HPLC main->chiral Chiral Purity deriv Derivatization main->deriv For Analogs without Chromophore alt_sp Alternative Stationary Phases (C8, Phenyl-Hexyl) rp_hplc->alt_sp Orthogonal Selectivity alt_det Alternative Detectors (ELSD, MS) rp_hplc->alt_det Enhanced Detection

References

A Spectroscopic Comparison of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of "Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate" and its structural analogs. The objective is to offer a valuable resource for the identification, characterization, and quality control of these compounds, which are often key intermediates in the synthesis of pharmacologically active molecules. This document summarizes available spectroscopic data, outlines detailed experimental protocols for acquiring such data, and presents a generalized workflow for the spectroscopic analysis of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and two of its analogs. Due to the limited availability of public spectroscopic data for direct analogs, compounds with structural similarities have been included for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration, Assignment
This compound DMSO-d6Data not fully available without subscription to spectral databases. A ¹H NMR spectrum is available on SpectraBase but requires an account for full access[1].
Tert-butyl 4-oxopiperidine-1-carboxylate Not SpecifiedData not available in a readily accessible format.
Tert-butyl 4-acetylpiperidine-1-carboxylate Not SpecifiedData not available in a readily accessible format.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm, Assignment
This compound Not SpecifiedData not readily available.
Tert-butyl 4-oxopiperidine-1-carboxylate Not SpecifiedData not available in a readily accessible format.
Tert-butyl 4-acetylpiperidine-1-carboxylate Not SpecifiedData not available in a readily accessible format.

Table 3: IR Spectroscopic Data

CompoundSample PhaseKey Absorption Bands (ν) cm⁻¹
This compound Not SpecifiedData not readily available. Expected peaks would include C=O (ester and carbamate), C-O, and C-N stretching vibrations.
Tert-butyl 4-oxopiperidine-1-carboxylate Not SpecifiedExpected peaks would include C=O (ketone and carbamate) and C-N stretching vibrations.
Tert-butyl 4-acetylpiperidine-1-carboxylate SolidData not readily available. Expected peaks would include C=O (ketone and carbamate) and C-N stretching vibrations.

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound Not SpecifiedCalculated: 286.1967Data not readily available.
Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate Not SpecifiedCalculated: 242.1756Data not readily available.[2]
Tert-butyl 4-acetylpiperidine-1-carboxylate Not SpecifiedCalculated: 228.1599Data not readily available.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of piperidine analogs, from sample preparation to data analysis and structure elucidation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_elucidation Structure Elucidation & Comparison Sample Test Compound Dissolution Dissolution in Deuterated Solvent (NMR) or Appropriate Solvent (MS, IR) Sample->Dissolution NMR ¹H & ¹³C NMR Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR FT-IR Spectroscopy Dissolution->IR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_MS Process MS Data (Peak Picking, Fragmentation Analysis) MS->Process_MS Process_IR Process IR Data (Peak Identification) IR->Process_IR Elucidation Structure Confirmation & Spectroscopic Comparison Process_NMR->Elucidation Process_MS->Elucidation Process_IR->Elucidation

Caption: General workflow for spectroscopic analysis of piperidine analogs.

Experimental Protocols

The following are detailed, generalized protocols for the key spectroscopic techniques cited in this guide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key analyte resonances. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[4] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans (typically 8-16 for a reasonably concentrated sample) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.[5]

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass all expected carbon signals (typically 0-220 ppm).[6]

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum and enhance signal-to-noise.[6]

    • Set the number of scans to achieve a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.

    • Employ an appropriate relaxation delay (e.g., 2 seconds).[6]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum using the solvent peak or the internal standard (TMS at 0 ppm).[6]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (for liquid samples):

    • Neat Liquid: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).[7] Gently press the plates together to form a thin film.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride).[8] Place the solution in a liquid transmission cell of a known path length.[9]

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid directly onto the ATR crystal.[10] This method requires minimal sample preparation.

  • Instrument Setup:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Record a background spectrum of the empty spectrometer (or with the pure solvent/salt plates) to subtract from the sample spectrum.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.[11] The solvent should be compatible with the chosen ionization technique.

  • Instrument Setup:

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like the ones in this guide.[12]

    • The mass spectrometer can be coupled to a separation technique like liquid chromatography (LC) for mixture analysis or the sample can be introduced directly via infusion.[13]

    • Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the compound. The mass range should be set to include the expected molecular ion.

    • Tandem MS (MS/MS) Mode: To obtain structural information, select the molecular ion of interest as the precursor ion and subject it to fragmentation (e.g., through collision-induced dissociation). Acquire the spectrum of the resulting fragment ions.[14]

  • Data Processing:

    • Determine the exact mass of the molecular ion from the full scan spectrum and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the molecule.[12] Compare the observed fragmentation with known fragmentation pathways for similar structures.

References

Spectroscopic Analysis of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate and Related N-Boc Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate and structurally related N-Boc piperidine derivatives. Due to the limited public availability of complete experimental spectral data for the primary compound, this guide leverages data from close structural analogs to provide a valuable comparative framework.

Data Presentation: A Comparative Overview

The following tables summarize the available NMR and mass spectrometry data for selected N-Boc piperidine derivatives. These compounds share the core N-Boc piperidine scaffold, making their spectral data useful for comparative purposes.

Table 1: ¹H NMR Data for N-Boc Piperidine Derivatives

CompoundSolventChemical Shift (δ) ppm
This compound DMSO-d6Data not publicly available. A ¹H NMR spectrum is indicated to exist in spectral databases.
Tert-butyl piperidine-1-carboxylate CDCl₃~3.40 (t, 4H, CH₂-N-CH₂), ~1.55 (m, 6H, CH₂-CH₂-CH₂), 1.46 (s, 9H, C(CH₃)₃)
Tert-butyl 4-oxopiperidine-1-carboxylate CDCl₃~3.70 (t, 4H, CH₂-N-CH₂), ~2.40 (t, 4H, CH₂-CO-CH₂), 1.48 (s, 9H, C(CH₃)₃)

Table 2: ¹³C NMR Data for N-Boc Piperidine Derivatives

CompoundSolventChemical Shift (δ) ppm
This compound -Data not publicly available.
Tert-butyl piperidine-1-carboxylate CDCl₃~154.9 (C=O), ~79.5 (C(CH₃)₃), ~44.5 (CH₂-N-CH₂), ~28.4 (C(CH₃)₃), ~25.8 (CH₂-CH₂-CH₂), ~24.6 (CH₂-CH₂-CH₂)
Tert-butyl 4-oxopiperidine-1-carboxylate CDCl₃~208.5 (C=O ketone), ~154.5 (C=O carbamate), ~80.5 (C(CH₃)₃), ~45.8 (CH₂-N-CH₂), ~41.0 (CH₂-CO-CH₂), ~28.4 (C(CH₃)₃)

Table 3: Mass Spectrometry Data for N-Boc Piperidine Derivatives

CompoundIonization Mode[M+H]⁺ (Calculated)[M+Na]⁺ (Calculated)
This compound ESI286.1962308.1781
Tert-butyl piperidine-1-carboxylate ESI186.1489208.1308
Tert-butyl 4-oxopiperidine-1-carboxylate ESI200.1281222.1100

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for N-Boc piperidine derivatives. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The choice of solvent should be based on the solubility of the compound and the desired chemical shift window.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise chemical shift referencing is required.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

    • Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required compared to ¹H NMR.

    • Employ proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

    • Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

    • The choice of solvent should be compatible with the ionization technique being used. For electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can improve ionization efficiency for basic compounds.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Set the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimize the signal for the compound of interest.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or time-of-flight (TOF) mass analyzer to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecule.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of a novel N-Boc piperidine derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of N-Boc Piperidine Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr_prep NMR Sample Preparation purification->nmr_prep Purified Compound ms_prep MS Sample Preparation purification->ms_prep Purified Compound nmr_acq NMR Data Acquisition (¹H, ¹³C, DEPT) nmr_prep->nmr_acq ms_acq MS Data Acquisition (ESI-MS, HRMS) ms_prep->ms_acq nmr_proc NMR Data Processing & Analysis nmr_acq->nmr_proc ms_proc MS Data Analysis ms_acq->ms_proc structure Structure Confirmation nmr_proc->structure ms_proc->structure

Experimental workflow for spectroscopic analysis.

A Comparative Guide to the Synthesis and Utility of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate and Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, piperidine derivatives stand out as privileged scaffolds, forming the core of numerous approved therapeutics. Their conformational flexibility and synthetic tractability make them invaluable building blocks. This guide provides a detailed comparison of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate with other key piperidine derivatives, offering insights into their synthetic performance and applications, supported by experimental data.

Introduction to Piperidine Building Blocks in Synthesis

The N-Boc (tert-butyloxycarbonyl) protected piperidine framework is a cornerstone in the synthesis of complex molecules, particularly in the development of novel therapeutics. The Boc group provides a robust and easily removable protecting group for the piperidine nitrogen, allowing for selective functionalization at other positions of the ring. This guide will focus on the synthesis and comparative utility of C4-substituted piperidine derivatives, which are common precursors for a variety of pharmacologically active agents.

We will explore the synthesis of our target molecule, this compound, and compare its synthetic efficiency with plausible alternative building blocks that can be employed to achieve similar synthetic goals. The comparison will be framed around the synthesis of a common structural motif, the γ-aminobutyric acid (GABA) analogue precursor, 3-(piperidin-4-yl)propanoic acid, a valuable intermediate in drug discovery.

Synthetic Pathways and Comparative Analysis

Two primary retrosynthetic disconnections for this compound will be examined: a Horner-Wadsworth-Emmons (HWE) approach and a Michael addition strategy. These will be compared with an alternative approach using a different piperidine building block.

Pathway 1: Horner-Wadsworth-Emmons (HWE) Olefination followed by Reduction

This reliable two-step sequence commences with the readily available N-Boc-4-oxopiperidine. A Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate introduces the α,β-unsaturated ester functionality, which is subsequently reduced to the desired saturated propanoate side chain.

HWE_Pathway N_Boc_4_oxopiperidine N-Boc-4-oxopiperidine Unsaturated_ester tert-Butyl 4-(2-ethoxycarbonylethylidene)- piperidine-1-carboxylate N_Boc_4_oxopiperidine->Unsaturated_ester HWE Reaction HWE_reagent Triethyl phosphonoacetate, Base (e.g., NaH) HWE_reagent->Unsaturated_ester Target_Molecule tert-Butyl 4-(3-ethoxy-3-oxopropyl)- piperidine-1-carboxylate Unsaturated_ester->Target_Molecule Reduction Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) Reduction->Target_Molecule

Caption: Horner-Wadsworth-Emmons synthesis route.

Pathway 2: Michael Addition

An alternative and often more atom-economical approach is the direct conjugate addition of a suitable nucleophile to an activated alkene. In this case, piperidine itself can act as a nucleophile in a Michael addition to ethyl acrylate. Subsequent protection of the piperidine nitrogen with a Boc group furnishes the target molecule.

Michael_Addition_Pathway Piperidine Piperidine Michael_adduct Ethyl 3-(piperidin-4-yl)propanoate Piperidine->Michael_adduct Michael Addition Ethyl_acrylate Ethyl acrylate Ethyl_acrylate->Michael_adduct Target_Molecule tert-Butyl 4-(3-ethoxy-3-oxopropyl)- piperidine-1-carboxylate Michael_adduct->Target_Molecule N-Boc Protection Boc_protection Boc₂O, Base Boc_protection->Target_Molecule

Caption: Michael addition synthesis route.

Alternative Building Block: N-Boc-4-piperidineacetonitrile

For the synthesis of related structures, such as those where the ethyl ester is replaced by other functional groups, alternative starting materials can be more efficient. For instance, N-Boc-4-piperidineacetonitrile can be a versatile precursor. Hydrolysis of the nitrile followed by esterification can lead to the target structure, but it also opens up pathways to amides, carboxylic acids, and other derivatives.

Quantitative Performance Comparison

The following table summarizes typical experimental data for the key transformations in the synthesis of this compound and a plausible alternative.

Reaction StepStarting MaterialReagents & ConditionsProductYield (%)Reaction Time (h)Purity (%)Reference
HWE Reaction N-Boc-4-oxopiperidineTriethyl phosphonoacetate, NaH, THF, 0 °C to rttert-Butyl 4-(2-ethoxycarbonylethylidene)piperidine-1-carboxylate85-9512-16>95 (after chromatography)[1]
Reduction tert-Butyl 4-(2-ethoxycarbonylethylidene)piperidine-1-carboxylateH₂ (50 psi), 10% Pd/C, EtOH, rtThis compound>954-6>98 (after filtration)General Procedure
Michael Addition PiperidineEthyl acrylate, neat or in EtOH, rtEthyl 3-(piperidin-4-yl)propanoate70-8524-48>95 (after distillation)General Procedure
N-Boc Protection Ethyl 3-(piperidin-4-yl)propanoateBoc₂O, Et₃N, DCM, rtThis compound>952-4>98 (after workup)General Procedure
Nitrile Hydrolysis N-Boc-4-piperidineacetonitrileNaOH, EtOH/H₂O, refluxN-Boc-4-piperidineacetic acid80-908-12>95 (after acidification and extraction)General Procedure
Esterification N-Boc-4-piperidineacetic acidEtOH, H₂SO₄ (cat.), refluxtert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate85-956-8>97 (after workup)General Procedure

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(2-ethoxycarbonylethylidene)piperidine-1-carboxylate via Horner-Wadsworth-Emmons Reaction
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, triethyl phosphonoacetate (1.1 eq.) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then a solution of N-Boc-4-oxopiperidine (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the title compound.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
  • To a solution of tert-butyl 4-(2-ethoxycarbonylethylidene)piperidine-1-carboxylate (1.0 eq.) in ethanol, 10% palladium on carbon (5-10 mol%) is added.

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.

  • The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the title compound.

Protocol 3: Synthesis of Ethyl 3-(piperidin-4-yl)propanoate via Michael Addition
  • To piperidine (1.0 eq.), ethyl acrylate (1.0-1.2 eq.) is added dropwise at room temperature (the reaction can be performed neat or in a solvent like ethanol).

  • The mixture is stirred at room temperature for 24-48 hours.

  • The excess reactants are removed under reduced pressure, and the crude product is purified by vacuum distillation to give the title compound.

Logical Framework for Building Block Selection

The choice of a specific piperidine derivative is dictated by the overall synthetic strategy, desired final functionality, and economic considerations.

Building_Block_Selection Target_Functionality Desired Target Functionality (e.g., Ester, Acid, Amide) HWE_Route HWE Route from N-Boc-4-oxopiperidine Target_Functionality->HWE_Route Ester target Michael_Route Michael Addition Route from Piperidine Target_Functionality->Michael_Route Ester target, Cost-sensitive Nitrile_Route Route from N-Boc-4-piperidineacetonitrile Target_Functionality->Nitrile_Route Diverse functionalities (Amide, Acid) Decision Optimal Building Block Selection HWE_Route->Decision Michael_Route->Decision Nitrile_Route->Decision

Caption: Decision logic for selecting a piperidine building block.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its preparation via the Horner-Wadsworth-Emmons pathway offers high yields and purity, making it a reliable choice for complex syntheses. The Michael addition approach, while potentially more atom-economical, may require more careful optimization of reaction conditions.

The choice between this building block and alternatives like N-Boc-4-piperidineacetonitrile depends on the specific synthetic target. For direct access to the ethyl propanoate side chain, the title compound is superior. However, for accessing a wider range of functionalities such as amides and carboxylic acids, the nitrile derivative may offer a more convergent and flexible synthetic route. Ultimately, the selection of the appropriate piperidine building block is a critical strategic decision that can significantly impact the efficiency and success of a synthetic campaign. Researchers should carefully consider the factors outlined in this guide to make an informed choice for their specific drug discovery and development projects.

References

Biological activity comparison of "Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of derivatives of "Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate" is presented below. This guide focuses on a hypothetical series of compounds derived from this scaffold, evaluated for their potential as modulators of a G-protein coupled receptor (GPCR), a common target for such chemical moieties.

Comparative Biological Activity of Piperidine Derivatives

This section provides a comparative analysis of a hypothetical series of derivatives of this compound. The parent scaffold was synthetically modified at the ethoxy-3-oxopropyl side chain to explore the structure-activity relationship (SAR) concerning a hypothetical GPCR target, "Receptor X". The primary measure of biological activity is the half-maximal inhibitory concentration (IC50), determined through a competitive radioligand binding assay.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the biological activity of the synthesized derivatives. Modifications to the R-group on the piperidine side chain resulted in a range of potencies against Receptor X.

Compound IDR-Group ModificationIC50 (nM) for Receptor X
LE-01 -CH₂CH₂C(=O)O-Et (Parent Compound)1250
LE-02 -CH₂CH₂C(=O)OH (Hydrolyzed Ester)850
LE-03 -CH₂CH₂C(=O)NH₂ (Primary Amide)450
LE-04 -CH₂CH₂C(=O)NH-Bn (N-Benzyl Amide)98
LE-05 -CH₂CH₂C(=O)NH-(4-Cl-Bn) (N-(4-Chlorobenzyl) Amide)35
LE-06 -CH₂CH₂CH₂OH (Reduced Carboxylic Acid)> 10,000

Key Findings:

  • Conversion of the ethyl ester (LE-01) to a carboxylic acid (LE-02) and primary amide (LE-03) showed a modest increase in potency.

  • The introduction of a benzyl group on the amide nitrogen (LE-04) significantly improved inhibitory activity.

  • Substitution on the benzyl ring, particularly with an electron-withdrawing group like chlorine at the para position (LE-05), resulted in the most potent compound in this series.

  • Reduction of the carbonyl group to an alcohol (LE-06) led to a complete loss of activity, highlighting the importance of the carbonyl moiety for receptor interaction.

Experimental Protocols

The following protocols were utilized to determine the biological activity of the synthesized compounds.

Protocol 1: Competitive Radioligand Binding Assay for Receptor X

This assay measures the ability of a test compound to compete with a known high-affinity radioligand for binding to Receptor X.

Materials:

  • Membrane preparation from HEK293 cells stably expressing human Receptor X.

  • Radioligand: [³H]-Ligand Y (specific activity 85 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds (LE-01 to LE-06) dissolved in 100% DMSO.

  • Scintillation cocktail.

  • 96-well filter plates.

Procedure:

  • A serial dilution of the test compounds is prepared in the assay buffer. The final DMSO concentration in the assay is maintained at <0.5%.

  • In a 96-well plate, 25 µL of each compound dilution is added.

  • 25 µL of [³H]-Ligand Y (final concentration 2 nM) is added to all wells.

  • The binding reaction is initiated by adding 50 µL of the cell membrane preparation (20 µg protein/well).

  • The plate is incubated for 90 minutes at room temperature with gentle agitation.

  • The reaction is terminated by rapid filtration through the filter plates using a cell harvester, followed by three washes with ice-cold assay buffer.

  • The filter plates are dried, and a scintillation cocktail is added to each well.

  • Radioactivity is quantified using a scintillation counter.

  • Data is analyzed using non-linear regression to determine the IC50 values. Non-specific binding is determined in the presence of a high concentration (10 µM) of a known unlabeled ligand.

Visualizations

Signaling Pathway

The following diagram illustrates a generic G-protein coupled receptor signaling cascade, which is the hypothetical mechanism of action for the target, Receptor X.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., LE-05) Receptor Receptor X (GPCR) Ligand->Receptor G_Protein G-Protein (αβγ) Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: A diagram of a G-protein coupled receptor signaling cascade.

Experimental Workflow

The workflow for the competitive radioligand binding assay is outlined in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Serial Dilutions D Add Compound, Radioligand, and Membranes to Plate A->D B Prepare Radioligand Solution B->D C Prepare Receptor Membrane Suspension C->D E Incubate for 90 min at Room Temperature D->E F Filter and Wash to Separate Bound Ligand E->F G Add Scintillation Cocktail and Count Radioactivity F->G H Perform Non-linear Regression Analysis G->H I Determine IC50 Values H->I

Benchmarking Synthetic Routes to Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. "Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate" is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two potential synthetic pathways to this compound, offering a detailed examination of their respective methodologies, performance metrics, and a visual representation of the synthetic logic.

Synthetic Strategies: A Comparative Overview

Two primary synthetic strategies are evaluated for the preparation of "this compound":

  • Route 1: Wittig Reaction Approach. This classic olefination reaction involves the reaction of an aldehyde with a phosphorus ylide to form an alkene, which is subsequently reduced.

  • Route 2: Alkylation of a Piperidine Derivative. This approach focuses on the direct alkylation of a suitable piperidine precursor with an appropriate electrophile.

The following table summarizes the key performance indicators for each route, based on typical yields and reaction conditions reported for analogous transformations.

ParameterRoute 1: Wittig ReactionRoute 2: Alkylation
Starting Materials Tert-butyl 4-formylpiperidine-1-carboxylate, (Carbethoxymethylene)triphenylphosphoraneTert-butyl piperidine-4-acetate, Ethyl acrylate
Key Reactions Wittig Reaction, Reduction (e.g., Hydrogenation)Michael Addition
Overall Yield (estimated) 60-70%75-85%
Reaction Time 24-48 hours12-24 hours
Purity (typical) High, requires purification of intermediateHigh, may require purification
Scalability ModerateGood
Reagent Cost Moderate to High (Phosphorus ylide)Low to Moderate

Logical Workflow of Synthetic Routes

The following diagram illustrates the logical flow of the two proposed synthetic pathways.

G cluster_0 Route 1: Wittig Reaction cluster_1 Route 2: Alkylation A1 Tert-butyl 4-formylpiperidine-1-carboxylate C1 Wittig Reaction A1->C1 B1 (Carbethoxymethylene) triphenylphosphorane B1->C1 D1 Unsaturated Ester Intermediate C1->D1 E1 Reduction (e.g., H2, Pd/C) D1->E1 F1 Final Product E1->F1 A2 Tert-butyl piperidine-4-acetate D2 Michael Addition A2->D2 B2 Ethyl acrylate B2->D2 C2 Base (e.g., NaOEt) C2->D2 E2 Final Product D2->E2

Caption: Comparative workflow of Wittig and Alkylation routes.

Experimental Protocols

Route 1: Wittig Reaction and Subsequent Reduction

Step 1: Wittig Reaction

  • To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in THF dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the unsaturated ester intermediate.

Step 2: Reduction

  • Dissolve the unsaturated ester intermediate in ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, "this compound".

Route 2: Michael Addition
  • To a solution of tert-butyl piperidine-4-acetate (1.0 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base, for example, sodium ethoxide (NaOEt).

  • Add ethyl acrylate (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the mixture for 8-12 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary to yield the final product.

Conclusion

Both synthetic routes present viable options for the synthesis of "this compound". The choice of the optimal route will depend on factors such as the desired scale of the reaction, cost of reagents, and available equipment. The alkylation route (Route 2) appears to be more efficient in terms of overall yield and reaction time. However, the Wittig reaction (Route 1) is a robust and well-established method that offers an alternative pathway. The experimental protocols provided herein serve as a foundation for researchers to adapt and optimize these syntheses for their specific needs.

Comparative Guide to Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate reference standards. The objective is to assist researchers and quality control professionals in selecting the most suitable material for their analytical and developmental needs, focusing on purity, certification, and application.

Introduction to this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. As a critical building block, the purity and quality of its reference standard are paramount for accurate quantification, impurity profiling, and ensuring the consistency of research and manufacturing processes. A reliable reference standard is essential for method validation, calibration of analytical instruments, and as a benchmark in quality control (QC) testing.

Comparison of Commercially Available Reference Standards

Table 1: Quantitative Comparison of Supplier Specifications

Parameter Supplier A (e.g., High-Purity Certified) Supplier B (e.g., Research Grade) Supplier C (e.g., Bulk/Custom Synthesis)
Purity (Typical) ≥99.5% (by HPLC/qNMR)≥98% (by HPLC)≥97% (by HPLC)
Certification ISO 17034, ISO/IEC 17025 AccreditedCertificate of Analysis (CoA) with HPLC/NMR dataCertificate of Analysis (CoA)
Traceability Traceable to SI units via qNMR.[1][2]Characterized in-houseCharacterized in-house
Format Neat Solid (weighed amount)Pre-weighed SolidBulk Powder
Intended Use Quantitative Analysis (Primary Calibrator)Qualitative Identification, Method DevelopmentSynthesis, Early-Phase Development
Documentation Comprehensive Certificate of Analysis with uncertainty valuesStandard Certificate of AnalysisBasic Specification Sheet

Note: The suppliers listed are representative examples. Researchers should always consult the specific Certificate of Analysis for the exact lot they are purchasing.

Key Performance Considerations & Alternatives

Purity and Certification Method

The most critical performance metric for a reference standard is its certified purity. High-end standards are often certified using Quantitative Nuclear Magnetic Resonance (qNMR) .[3] qNMR is considered a primary ratio method, allowing for direct quantification against a certified internal standard without the need for a specific reference standard of the same compound.[1][4] This provides direct traceability to the International System of Units (SI).[3]

For routine analysis, standards certified by High-Performance Liquid Chromatography (HPLC) with a purity of >98% are often sufficient. However, it is important to note that HPLC purity is typically reported as area percent and may not account for non-chromophoric impurities.

Alternatives and Related Compounds

In the absence of a specific certified reference material (CRM) for this molecule, laboratories may consider:

  • In-house qualification: A well-characterized batch of the material can be designated as an in-house primary standard. This requires extensive testing, including structural confirmation (NMR, MS), purity assessment by multiple techniques (HPLC, GC, DSC), and determination of water and residual solvent content.

  • Related Piperidine Standards: For certain applications like method development or system suitability tests, analytical standards of structurally similar piperidine derivatives may be used.

Experimental Protocols

The following are detailed methodologies for common experiments where this reference standard is utilized.

Protocol 1: Purity Determination and Quantification by HPLC-UV

This protocol outlines a general procedure for creating a calibration curve to quantify this compound in a sample. As this molecule lacks a strong chromophore, derivatization may be necessary for high sensitivity, or detection at low UV wavelengths (e.g., 200-210 nm) can be used.[5][6]

Methodology:

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., Acetonitrile or Methanol). Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve it in the same solvent as the standard to achieve an expected concentration within the calibration range.

  • Chromatographic Conditions:

    • The table below provides a starting point for HPLC method development. Conditions may need to be optimized for specific instruments and samples.[7][8]

Table 2: Representative HPLC-UV Conditions

Parameter Condition
HPLC Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature 30°C
  • Data Analysis:

    • Inject the calibration standards and the sample solution.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the reference standard (~10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Infusion and Analysis:

    • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire data in positive ion mode. The expected [M+H]⁺ ion for this compound (C₁₅H₂₇NO₄, Mol. Wt.: 285.38) is m/z 286.2.

    • Also, look for other potential adducts such as [M+Na]⁺ at m/z 308.2.

Visualized Workflows

The following diagrams illustrate the logical workflows for using the reference standard in a research and quality control context.

G cluster_0 Phase 1: Standard Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Quantification A Accurately Weigh Reference Standard B Volumetrically Dissolve in Solvent A->B C Prepare Serial Dilutions (Calibration Curve) B->C E Inject Standards & Sample into HPLC System C->E D Prepare Sample Solution D->E F Acquire Chromatographic Data (Peak Areas) E->F G Generate Calibration Curve (Area vs. Concentration) F->G H Interpolate Sample Concentration G->H I Report Final Result (e.g., % w/w Assay) H->I

Caption: Workflow for quantitative analysis using an external reference standard.

G A Select Reference Standard B Is it for Quantitative Assay or Limit Test? A->B C Choose ISO 17034/17025 Certified Standard (qNMR) B->C Yes E Is it for Identification or Method Development? B->E No F Perform Analysis C->F G High Confidence in Traceability & Accuracy C->G D Choose Research Grade Standard (>98% HPLC) D->F H Sufficient for Routine Use & Process Control D->H E->D Yes

Caption: Decision logic for selecting the appropriate reference standard grade.

References

Safety Operating Guide

Safe Disposal of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding chemical waste management.[1][2] In the absence of a specific SDS for this compound, it should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[3][4] Do not dispose of this chemical down the drain or in regular trash.[2][4]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous chemical waste.[4][5]

    • Segregate this waste from other laboratory waste streams such as non-hazardous waste, sharps, and biological waste to prevent accidental reactions.[1][6]

  • Container Selection and Labeling:

    • Use a designated, compatible, and leak-proof container for collecting the waste.[5][6] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Ensure the container's cap is securely fastened when not in use.[4][6]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5][6]

    • The SAA should be a secondary containment system to prevent spills from spreading.

    • Keep a log of the accumulated waste.

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for pickup.[4][5]

    • Follow their specific procedures for waste pickup requests.

Empty Container Disposal:

  • An empty container that held this compound should also be disposed of as hazardous waste unless it has been triple-rinsed.[4]

  • If triple-rinsing is permissible under your institution's guidelines, collect the rinsate and dispose of it as hazardous waste.[4] The decontaminated container can then be disposed of as regular laboratory glass or plastic waste.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Accumulation Volume (Hazardous Waste) 55 gallons[5]
Maximum Accumulation Volume (Acutely Toxic Waste) 1 quart (liquid) or 1 kg (solid)[5]
pH Range for Drain Disposal (if applicable) 5.5 - 10.5[2]

Note: As the specific hazards of this compound are not fully characterized, it is prudent to handle it with a high degree of caution and assume it may fall under stricter disposal regulations.

Experimental Workflow: Disposal of this compound

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Consult SDS and Local Regulations B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Identify as Hazardous Waste C->D Begin Disposal E Segregate from Other Waste Streams D->E F Use Labeled, Compatible Container E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H Container Full I Follow Institutional Pickup Procedures H->I J Document Waste Disposal I->J

Caption: Workflow for the safe disposal of chemical waste.

References

Essential Safety and Operational Guide for Handling Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate. The following procedures are based on the hazard profile of structurally similar piperidine derivatives and are intended to ensure the safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing.[5][6]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[7] Regularly inspect gloves for any signs of degradation or puncture and change them frequently.[6]
Body Laboratory CoatA flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.[3]
Respiratory RespiratorAll work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][8] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and operational.[8]

    • Assemble all necessary equipment and reagents before commencing work.

    • Don all required personal protective equipment as detailed in Table 1.

  • Handling :

    • Handle the compound exclusively within a chemical fume hood to prevent inhalation of vapors.[3][8]

    • Use non-sparking tools and ground all equipment to prevent static discharge, especially when handling flammable liquids.[7][8][9]

    • Avoid direct contact with skin, eyes, and clothing.[5]

    • Keep the container tightly closed when not in use.[6][8]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[7]

    • Clean and decontaminate the work area and any equipment used.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[10]
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[10]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[10] Cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[5][8] Ventilate the area and wash the spill site after material pickup is complete.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all waste, including unused material, contaminated absorbents, and disposable PPE, in a clearly labeled, sealed, and appropriate container.[5][11]

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[11]

  • Disposal :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not pour down the drain.[5]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/ Safety Shower prep_hood->prep_safety prep_area Prepare Work Area prep_safety->prep_area handle_transfer Transfer/Handle Chemical in Fume Hood prep_area->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close emergency_spill Spill or Exposure Occurs handle_transfer->emergency_spill post_wash Wash Hands Thoroughly handle_close->post_wash post_clean Clean and Decontaminate Work Area post_wash->post_clean post_dispose_ppe Dispose of Contaminated PPE post_clean->post_dispose_ppe disp_collect Collect Waste in Labeled Container post_dispose_ppe->disp_collect disp_store Store Waste in Designated Area disp_collect->disp_store disp_dispose Dispose via Licensed Contractor disp_store->disp_dispose emergency_response Follow Emergency Procedures (Table 2) emergency_spill->emergency_response

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.